Methyl 2-(chlorocarbonyl)benzoate
Description
The exact mass of the compound Methyl 2-(chlorocarbonyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-(chlorocarbonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(chlorocarbonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-carbonochloridoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBWUEAMCSHHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457229 | |
| Record name | methyl 2-(chlorocarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4397-55-1 | |
| Record name | Benzoic acid, 2-(chlorocarbonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4397-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-(chlorocarbonyl)benzoate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4397-55-1 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Acylating Agent: A Technical Guide to Methyl 2-(chlorocarbonyl)benzoate
An In-depth Exploration of a Key Synthetic Building Block for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(chlorocarbonyl)benzoate (CAS 52395-63-6), a bifunctional aromatic compound, serves as a highly reactive and versatile intermediate in modern organic synthesis. Possessing both a methyl ester and a reactive acyl chloride moiety, it offers a strategic advantage for the construction of complex molecular architectures. This guide provides a comprehensive overview of its primary applications, detailing its utility in the synthesis of substituted benzamides, esters, and as a precursor to important heterocyclic scaffolds. Particular emphasis is placed on its role in the preparation of intermediates for the agrochemical and pharmaceutical industries, including its use in N-phthaloylation of amino acids. Detailed, field-proven protocols, reaction mechanisms, and safety considerations are presented to equip researchers with the practical knowledge required for its effective application.
Introduction: Chemical Profile and Reactivity
Methyl 2-(chlorocarbonyl)benzoate is a derivative of phthalic acid, characterized by the presence of two distinct carbonyl functionalities. The acyl chloride group is a powerful electrophile, susceptible to nucleophilic attack by a wide range of compounds including amines, alcohols, and arenes. This high reactivity is the cornerstone of its synthetic utility. In contrast, the methyl ester is significantly more stable under typical acylation conditions, allowing for selective reactions at the acyl chloride position. This differential reactivity enables chemists to introduce the 2-(methoxycarbonyl)benzoyl group into molecules in a controlled manner.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 52395-63-6 |
| Molecular Formula | C₉H₇ClO₃ |
| Molecular Weight | 198.60 g/mol |
| Appearance | Yellow oil |
| Storage Temperature | 2-8°C |
Note: This compound is corrosive and moisture-sensitive, reacting with protic solvents. It should be handled in a fume hood with appropriate personal protective equipment[1].
The strategic placement of the two carbonyl groups in an ortho relationship also predisposes this molecule to participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.
Caption: Dual reactivity of methyl 2-(chlorocarbonyl)benzoate.
Core Applications in Synthesis
Synthesis of N-Substituted Benzamides
One of the most prevalent applications of methyl 2-(chlorocarbonyl)benzoate is in the acylation of primary and secondary amines to form N-substituted 2-(methoxycarbonyl)benzamides. This reaction is typically rapid and high-yielding, driven by the formation of a stable amide bond and the liberation of hydrogen chloride, which is scavenged by a base.
These benzamide derivatives are significant structural motifs in a variety of biologically active molecules. For instance, N-substituted benzamides have been investigated as potential antitumor agents, with some derivatives showing inhibitory activity against histone deacetylases (HDACs)[2].
Causality in Experimental Design: The choice of a non-nucleophilic base, such as triethylamine or pyridine, is critical. These bases effectively neutralize the HCl byproduct without competing with the primary amine for the acyl chloride, thereby preventing the formation of unwanted side products and maximizing the yield of the desired amide. The reaction is often conducted at low temperatures (e.g., 0 °C) to control the exothermic nature of the acylation and to minimize potential side reactions.
Detailed Protocol: General Procedure for N-Substituted Benzamide Synthesis
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a tertiary amine base, such as triethylamine (1.1-1.2 equivalents), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylation: Slowly add a solution of methyl 2-(chlorocarbonyl)benzoate (1.05 equivalents) in the same solvent to the cooled amine solution with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-substituted 2-(methoxycarbonyl)benzamide.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel as needed.
Esterification of Alcohols and Phenols
In a similar fashion to amidation, methyl 2-(chlorocarbonyl)benzoate readily reacts with alcohols and phenols to form the corresponding esters. This reaction is particularly useful for the esterification of phenols, which are generally less reactive than aliphatic alcohols and do not undergo efficient esterification with carboxylic acids under standard Fischer esterification conditions[3]. The use of the highly reactive acyl chloride overcomes this limitation.
Detailed Protocol: Preparation of Phenyl 2-(methoxycarbonyl)benzoate
-
Reaction Setup: To a solution of phenol (1.0 equivalent) in a suitable solvent like dichloromethane, add pyridine (1.2 equivalents) as both a base and a catalyst.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acylation: Add methyl 2-(chlorocarbonyl)benzoate (1.1 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 2-6 hours until completion as monitored by TLC.
-
Workup: Dilute the reaction mixture with dichloromethane and wash with 1 M HCl to remove pyridine, followed by 1 M NaOH to remove unreacted phenol, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure ester.
N-Phthaloylation of Amino Acids for Peptide Synthesis
Protecting the amino group of amino acids is a fundamental step in peptide synthesis. Methyl 2-(chlorocarbonyl)benzoate serves as a precursor to efficient phthaloylating agents. It can be converted into methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), a reagent that allows for the simple and racemization-free N-phthaloylation of amino acids and their derivatives[4]. The phthaloyl group provides robust protection that is stable to a wide range of reaction conditions.
The synthesis of MSB involves the reaction of methyl 2-(chlorocarbonyl)benzoate with N-hydroxysuccinimide. The resulting activated ester (MSB) then readily reacts with the amino group of an amino acid to form the phthaloyl-protected amino acid.
Caption: Workflow for N-phthaloylation of amino acids.
Friedel-Crafts Acylation
The acyl chloride functionality of methyl 2-(chlorocarbonyl)benzoate allows it to act as an electrophile in Friedel-Crafts acylation reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), it can acylate electron-rich aromatic rings like anisole, toluene, or xylenes to form substituted benzophenones[5][6][7]. This reaction forges a new carbon-carbon bond, providing a route to complex diaryl ketone structures.
Causality in Experimental Design: The Lewis acid catalyst is essential to generate the highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring[8]. The reaction must be conducted under anhydrous conditions, as water would rapidly hydrolyze both the acyl chloride and the aluminum chloride catalyst. The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic substrate. For example, in the acylation of anisole, the methoxy group is ortho-, para-directing, leading primarily to the formation of the 4-acylated product due to steric hindrance at the ortho position[7].
Detailed Protocol: Friedel-Crafts Acylation of Anisole
-
Catalyst Suspension: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in an anhydrous solvent such as dichloromethane.
-
Acyl Chloride Addition: Cool the suspension to 0 °C and add methyl 2-(chlorocarbonyl)benzoate (1.0 equivalent) dropwise. Stir for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Arene Addition: Add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over approximately 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product, methyl 2-(4-methoxybenzoyl)benzoate, can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Application in Agrochemicals: A Case Study
While direct applications in marketed agrochemicals are not widely documented for methyl 2-(chlorocarbonyl)benzoate itself, the closely related compound, 2-chlorosulfonyl-3-methyl benzoate, is a key intermediate in the synthesis of the sulfonylurea herbicide, triflusulfuron-methyl[9]. This herbicide is used for the post-emergence control of broad-leaved weeds in sugar beet crops[10]. The synthesis highlights the importance of substituted methyl benzoate derivatives as foundational scaffolds in the agrochemical industry. The principles of acylation and subsequent chemical transformations are central to building the final complex active ingredient.
Safety, Handling, and Disposal
Methyl 2-(chlorocarbonyl)benzoate is a corrosive and moisture-sensitive compound that requires careful handling.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes[1].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. A storage temperature of 2-8°C is recommended[1].
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused reagent and contaminated materials should be treated as hazardous waste. Do not dispose of down the drain[11][12]. In case of a spill, absorb the material with an inert absorbent such as vermiculite or sand, and place it in a sealed container for disposal[12].
Conclusion
Methyl 2-(chlorocarbonyl)benzoate is a valuable and versatile reagent in organic synthesis. Its bifunctional nature, combining a reactive acyl chloride with a more stable methyl ester, allows for a wide range of selective transformations. It is a key building block for the synthesis of amides, esters, and various heterocyclic compounds, with important applications in the development of new molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity, coupled with adherence to proper handling and safety protocols, enables researchers to effectively harness its synthetic potential.
References
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MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]
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ResearchGate. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Available at: [Link]
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PubMed. (n.d.). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. Available at: [Link]
- Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
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University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available at: [Link]
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ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
- Google Patents. (n.d.). US3357978A - Process for preparing new benzamides.
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ResearchGate. (n.d.). Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N -Phthaloylation of Amino Acid and Peptide Derivatives. Available at: [Link]
- National Chemical Laboratory, India. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
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ResearchGate. (2023). (PDF) Synthesis and Antioxidant Activity of Some Benzoquinoline-Based Heterocycles Derived from 2-((3-Chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide. Available at: [Link]
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Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Available at: [Link]
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MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Available at: [Link]
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YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]
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PrepChem. (n.d.). Preparation of methyl-2-benzoylbenzoate (o-(methoxycarbonyl)benzophenone). Available at: [Link]
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PMC - NIH. (n.d.). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Available at: [Link]
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PubMed Central. (2022). The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. Available at: [Link]
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YouTube. (2022). A-Level H2 Chemistry: Esterification of Phenols. Available at: [Link]
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Scientific & Academic Publishing. (n.d.). Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives. Available at: [Link]
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Course Hero. (2006). Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. Available at: [Link]
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SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]
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YouTube. (2017). How to make methyl benzoate. Available at: [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
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ResearchGate. (n.d.). The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. Available at: [Link]
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Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available at: [Link]
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An In-depth Technical Guide to Methyl 2-(chlorocarbonyl)benzoate: Synthesis, Reactivity, and Applications
Introduction: Unveiling a Bifunctional Reagent in Synthetic Chemistry
Methyl 2-(chlorocarbonyl)benzoate (CAS No. 4397-55-1), also known by synonyms such as o-Carbomethoxybenzoyl chloride and Methyl phthaloyl chloride, is a bifunctional organic compound of significant interest to researchers in organic synthesis and drug development.[1] Its structure is deceptively simple, featuring a benzene ring substituted with a methyl ester and an acyl chloride at adjacent positions. This ortho arrangement of two distinct reactive carbonyl groups—a highly reactive acyl chloride and a more stable methyl ester—is the cornerstone of its synthetic utility. The pronounced difference in electrophilicity between these two sites allows for selective chemical transformations, making it a valuable building block for complex molecular architectures.
This guide provides an in-depth exploration of the fundamental properties, synthesis, core reactivity, and key applications of Methyl 2-(chlorocarbonyl)benzoate. The insights herein are tailored for researchers and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern its behavior and application.
Section 1: Core Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of reproducible science. The fundamental properties of Methyl 2-(chlorocarbonyl)benzoate are summarized below. It is critical to note that this compound is highly sensitive to moisture and should be handled accordingly to preserve its integrity for both analysis and reaction.[1]
Chemical Identity and Properties
| Property | Value | Source(s) |
| Chemical Name | Methyl 2-(chlorocarbonyl)benzoate | [1] |
| CAS Number | 4397-55-1 | [1] |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.60 g/mol | [1] |
| Physical Form | Yellow Oil | [1] |
| SMILES | COC(=O)c1ccccc1C(Cl)=O | [1] |
| InChIKey | GNBWUEAMCSHHMO-UHFFFAOYSA-N | [1] |
Note: Experimental physical constants such as boiling point and density are not consistently reported across major databases, likely due to the compound's high reactivity and thermal sensitivity. These properties should be determined empirically under controlled conditions if required.
Spectroscopic Signature
While detailed spectral data requires direct acquisition, the expected spectroscopic characteristics are as follows:
-
¹H NMR: Signals would be expected in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the four protons on the benzene ring, with splitting patterns indicative of ortho-disubstitution. A sharp singlet for the methyl ester protons (-OCH₃) would appear further upfield (approx. 3.9-4.1 ppm).
-
¹³C NMR: The spectrum would show two distinct carbonyl carbon signals: one for the highly deshielded acyl chloride (approx. 168-172 ppm) and one for the ester carbonyl (approx. 165-167 ppm). Signals for the aromatic carbons and the methyl ester carbon (approx. 52-54 ppm) would also be present.
-
Infrared (IR) Spectroscopy: The IR spectrum is distinguished by two strong carbonyl (C=O) stretching bands. The acyl chloride C=O stretch would appear at a higher wavenumber (approx. 1780-1815 cm⁻¹) compared to the ester C=O stretch (approx. 1720-1740 cm⁻¹). This clear separation is a direct consequence of the greater electron-withdrawing effect of the chlorine atom.
Section 2: Synthesis and Mechanism
The most direct and common laboratory-scale synthesis of Methyl 2-(chlorocarbonyl)benzoate involves the conversion of the corresponding carboxylic acid using a chlorinating agent.[1]
Primary Synthetic Route: Chlorination of Methyl Hydrogen Phthalate
The precursor, o-methoxycarbonylbenzoic acid (also known as methyl hydrogen phthalate), is readily available. The conversion to the acyl chloride is efficiently achieved using thionyl chloride (SOCl₂).[1]
Caption: Synthesis of Methyl 2-(chlorocarbonyl)benzoate.
Causality of Reagent Choice: Thionyl chloride is the reagent of choice for this transformation for several key reasons. First, it reliably converts carboxylic acids to acyl chlorides under relatively mild conditions. Second, the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[1] This is a significant experimental advantage as their evolution drives the reaction to completion according to Le Châtelier's principle and simplifies purification, as they are easily removed from the reaction mixture under vacuum or with a nitrogen stream.
Detailed Experimental Protocol
This protocol is a representative procedure and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolving HCl and SO₂ gases.
-
Charging the Flask: To the flask, add o-methoxycarbonylbenzoic acid (1.0 eq).
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, typically 2-3 eq) to the flask. The reaction is often performed neat or with a non-reactive, high-boiling solvent like toluene.
-
Reaction: Gently heat the mixture using a steam bath or heating mantle to approximately 60-80°C for 1-2 hours.[1] The progress can be monitored by the cessation of gas evolution.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure. It is crucial to use a vacuum pump protected by a cold trap and a base trap.
-
Purification: The resulting crude yellow oil, Methyl 2-(chlorocarbonyl)benzoate, is often used directly in the next step due to its reactivity. If higher purity is required, vacuum distillation can be performed, but care must be taken to avoid thermal decomposition.
Section 3: Chemical Reactivity & Core Applications
The synthetic utility of Methyl 2-(chlorocarbonyl)benzoate stems from the high electrophilicity of the acyl chloride carbon atom, which readily undergoes nucleophilic acyl substitution. The ester group is significantly less reactive, allowing for selective reactions with a wide range of nucleophiles.
Application 1: N-Phthaloylation of Amino Acids
In peptide synthesis and the development of amino acid-based drugs, protecting the alpha-amino group is a fundamental step. The phthaloyl group is a robust protecting group that can be introduced using Methyl 2-(chlorocarbonyl)benzoate.
The reaction proceeds in two steps. First, the amino group of the amino acid (or its ester) acts as a nucleophile, attacking the highly reactive acyl chloride. This forms an amide bond. The second step is an intramolecular cyclization, where the newly formed amide's nitrogen attacks the proximal ester carbonyl, displacing methanol and forming the stable five-membered phthalimide ring.
Caption: N-Phthaloylation of an amino acid.
This method serves as a valuable alternative to using phthalic anhydride, often providing cleaner reactions and simpler purification under mild conditions. The phthaloyl protection is stable to acidic conditions but can be cleaved using hydrazine, which makes it an orthogonal protecting group in complex synthetic sequences.
Application 2: Synthesis of Isocoumarins
Isocoumarins are a class of natural products and privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] Methyl 2-(chlorocarbonyl)benzoate is a key precursor for constructing this heterocyclic system. In a typical strategy, the acyl chloride moiety is reacted with a suitable carbon nucleophile that contains, or can be converted into, a ketone. Subsequent intramolecular cyclization, often acid- or base-catalyzed, between the enol or enolate of the ketone and the methyl ester group yields the final isocoumarin ring system. This approach allows for the introduction of diverse substituents onto the heterocyclic core, facilitating the generation of compound libraries for drug discovery screening.
Section 4: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe and effective use of a reagent is paramount. The protocols described here are self-validating only when executed with strict adherence to safety standards.
Hazard Profile
Methyl 2-(chlorocarbonyl)benzoate is a hazardous chemical requiring careful handling.[1]
| Hazard Category | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Signal Word | Danger | |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
Self-Validating Handling & Storage Protocol
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of its corrosive and lachrymatory vapors.[1]
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles. A face shield is strongly recommended due to the severe risk of eye damage.[1]
-
Moisture Sensitivity: This compound reacts vigorously with water and other protic solvents (e.g., alcohols, primary/secondary amines).[1] All glassware must be thoroughly dried (oven or flame-dried) before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to the corresponding carboxylic acid, which would render it inactive for its intended purpose.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, refrigerated at 2-8°C.[1] The container should be flushed with an inert gas before sealing to displace moist air.
-
Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite or dry sand) to contain the spill. Do not use water. The contaminated absorbent should be collected in a sealed container for hazardous waste disposal.
Conclusion
Methyl 2-(chlorocarbonyl)benzoate is a powerful and versatile bifunctional reagent. Its value lies in the differential reactivity of its acyl chloride and methyl ester functionalities, enabling selective and high-yield transformations. For the medicinal chemist and the synthetic researcher, it provides a reliable gateway to critical synthetic operations, most notably the protection of amino acids and the construction of the biologically relevant isocoumarin scaffold. Mastery of its use, grounded in a thorough understanding of its reactivity and stringent adherence to safety protocols, allows for the efficient and elegant construction of complex molecules destined for biological investigation and therapeutic application.
References
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]
-
Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]
-
Synthesis of Isocoumarins. Organic Chemistry Portal. Available at: [Link]
-
Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. National Institutes of Health (NIH). Available at: [Link]
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An In-depth Technical Guide to Methyl 2-(chlorocarbonyl)benzoate (CAS 4397-55-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of methyl 2-(chlorocarbonyl)benzoate, a versatile reagent in organic synthesis. Moving beyond a simple data sheet, this document delves into the practical applications, mechanistic underpinnings, and critical handling protocols essential for laboratory professionals. The structure of this guide is designed to logically flow from fundamental properties to complex applications, ensuring a thorough understanding for its use in research and development, particularly in the synthesis of pharmacologically relevant scaffolds.
Core Chemical and Physical Properties
Methyl 2-(chlorocarbonyl)benzoate, also known as methyl phthaloyl chloride, is a bifunctional molecule containing both a methyl ester and an acyl chloride. This combination of reactive sites makes it a valuable building block in organic chemistry.[1][2][3]
| Property | Value | Source(s) |
| CAS Number | 4397-55-1 | [1][2][3] |
| Molecular Formula | C₉H₇ClO₃ | [2][3] |
| Molecular Weight | 198.60 g/mol | [2][3] |
| Appearance | Yellow oil or solid | [1][4] |
| Solubility | Soluble in chloroform and most organic solvents. Reacts with protic solvents. | [1][4] |
| Storage Temperature | 2-8°C, protect from light and moisture. | [1][2] |
| Stability | Stable for at least 2 years when stored at -20°C. | [1][2] |
Synthesis of Methyl 2-(chlorocarbonyl)benzoate
The most common and direct laboratory synthesis of methyl 2-(chlorocarbonyl)benzoate involves the reaction of methyl hydrogen phthalate with thionyl chloride (SOCl₂).[4] This reaction is a standard method for converting carboxylic acids to acyl chlorides.
Reaction Scheme:
Caption: N-Phthaloylation of an amino acid.
Experimental Protocol: N-Phthaloylation of Glycine
Materials:
-
Methyl 2-(chlorocarbonyl)benzoate
-
Glycine
-
Aqueous sodium carbonate solution (10%)
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware
Procedure:
-
Reaction:
-
Dissolve glycine in 10% aqueous sodium carbonate solution in a beaker with vigorous stirring.
-
Slowly add a slight excess of methyl 2-(chlorocarbonyl)benzoate to the stirring solution.
-
Continue stirring at room temperature for 1-2 hours.
-
-
Work-up:
-
Filter the reaction mixture to remove any insoluble material.
-
Carefully acidify the filtrate with concentrated hydrochloric acid until precipitation of the N-phthaloyl glycine is complete.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Causality: The basic conditions generated by the sodium carbonate deprotonate the carboxylic acid of glycine and neutralize the HCl byproduct, facilitating the reaction. The final acidification protonates the carboxylate of the product, causing it to precipitate from the aqueous solution.
Synthesis of Isocoumarins
Isocoumarins are a class of lactones that are present in a variety of natural products and exhibit diverse biological activities. Methyl 2-(chlorocarbonyl)benzoate can serve as a precursor for the synthesis of these heterocyclic systems. [1] Reaction Mechanism: The synthesis often involves a reaction with a suitable carbon nucleophile, such as an enolate or an organometallic reagent, followed by an intramolecular cyclization to form the isocoumarin ring system.
Analytical Characterization
Ensuring the purity and identity of methyl 2-(chlorocarbonyl)benzoate is critical for its successful application in synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet, ~7.5-8.2 ppm), Methyl ester protons (singlet, ~3.9 ppm). |
| ¹³C NMR | Carbonyl carbons (acyl chloride and ester, ~165-170 ppm), Aromatic carbons (~125-135 ppm), Methyl carbon (~52 ppm). |
| FTIR (cm⁻¹) | Strong C=O stretching bands for the acyl chloride (~1785 cm⁻¹) and the ester (~1720 cm⁻¹), C-O stretching (~1250-1300 cm⁻¹), Aromatic C-H stretching (~3000-3100 cm⁻¹). |
| HPLC-UV | A single major peak with a UV absorbance maximum corresponding to the aromatic system. The retention time is dependent on the column and mobile phase used. |
Safety and Handling Protocols
Methyl 2-(chlorocarbonyl)benzoate is a corrosive and moisture-sensitive compound that requires careful handling. [4] Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and appropriate footwear are required.
Handling:
-
Always handle in a well-ventilated chemical fume hood. [4]* Keep away from moisture and protic solvents to prevent vigorous reactions and decomposition. [4]* Ground all equipment when transferring to prevent static discharge.
-
Avoid inhalation of vapors and contact with skin and eyes. [4] Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1][2]* Keep away from incompatible materials such as water, alcohols, bases, and oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Small spills can be neutralized by slowly adding to a solution of sodium bicarbonate.
-
Do not dispose of down the drain.
Conclusion
Methyl 2-(chlorocarbonyl)benzoate is a highly valuable and versatile reagent for organic synthesis. Its utility in the formation of N-phthaloyl protected amino acids and as a precursor to isocoumarins makes it particularly relevant to researchers in drug discovery and development. A thorough understanding of its properties, synthetic methods, and stringent adherence to safety protocols are paramount for its effective and safe use in the laboratory.
References
- Google Patents.
- Google Patents.
- Google Patents.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78151, Methyl 3-(chlorocarbonyl)benzoate. [Link]
-
Organic Chemistry Portal. Synthesis of Isocoumarins. [Link]
-
PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). [Link]
-
ResearchGate. Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N -Phthaloylation of Amino Acid and Peptide Derivatives. [Link]
-
Wiley Online Library. 2-Methoxycarbonylbenzoyl Chloride - Skiles - Major Reference Works. [Link]
Sources
- 1. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Reactivity of Methyl 2-(chlorocarbonyl)benzoate
Abstract
Methyl 2-(chlorocarbonyl)benzoate (CAS No. 4397-55-1), also known as o-carbomethoxybenzoyl chloride or methyl phthaloyl chloride, is a bifunctional chemical reagent of significant utility in modern organic synthesis. Possessing both a highly reactive acyl chloride and a more stable methyl ester moiety on an aromatic scaffold, it offers a predictable and sequential reactivity profile that makes it an invaluable building block for a diverse range of complex molecules, including pharmaceuticals, agrochemicals, and specialized polymers. This guide provides an in-depth analysis of its core reactivity, synthesis, and safe handling, with a focus on the mechanistic principles that govern its transformations. It is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile reagent in their synthetic endeavors.
Structural Features and Physicochemical Properties
The reactivity of methyl 2-(chlorocarbonyl)benzoate is a direct consequence of its structure: an aromatic ring substituted at the ortho positions with an acyl chloride and a methyl ester. The acyl chloride is a powerful electrophile, susceptible to attack by a wide array of nucleophiles. The methyl ester, while also an electrophile, is significantly less reactive, allowing for selective transformations at the acyl chloride site under controlled conditions. The electron-withdrawing nature of both substituents deactivates the benzene ring towards electrophilic aromatic substitution, although they direct incoming electrophiles to the meta positions.
| Property | Value | Reference(s) |
| CAS Number | 4397-55-1 | [1] |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.6 g/mol | [1] |
| Appearance | Yellow oil | [1] |
| Storage Temperature | 2-8°C | [1] |
| Key Synonyms | o-Carbomethoxybenzoyl chloride, Methyl 2-chloroformylbenzoate, Phthalic acid monochloride monomethyl ester | [1] |
Synthesis of Methyl 2-(chlorocarbonyl)benzoate
The most common and direct laboratory-scale synthesis of methyl 2-(chlorocarbonyl)benzoate involves the treatment of its corresponding carboxylic acid, methyl hydrogen phthalate (o-methoxycarbonylbenzoic acid), with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently employed for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl).[1][2][3]
The reaction proceeds via nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of the intermediate and elimination of sulfur dioxide and a chloride ion, which then attacks the carbonyl carbon to yield the final acyl chloride product.
Sources
An In-depth Technical Guide to o-Carbomethoxybenzoyl Chloride for Advanced Scientific Applications
Abstract
o-Carbomethoxybenzoyl chloride, systematically known as methyl 2-(chlorocarbonyl)benzoate, is a bifunctional reagent of significant interest in advanced organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique structure, featuring both a reactive acyl chloride and a methyl ester on an aromatic scaffold, allows for sequential and site-selective chemical modifications. This guide provides an in-depth exploration of its core physical and chemical characteristics, synthesis, reactivity profile, and safe handling protocols, tailored for researchers, chemists, and drug development professionals. By elucidating the causality behind its properties and providing validated procedural insights, this document serves as a comprehensive resource for leveraging this versatile building block in complex molecular design.
Chemical Identity and Structure
A clear understanding of a reagent's identity is the foundation of its effective application. o-Carbomethoxybenzoyl chloride is an ortho-substituted benzene derivative containing two distinct carbonyl-based functional groups.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | methyl 2-(chlorocarbonyl)benzoate |
| Synonyms | o-Methoxycarbonylbenzoyl chloride, Methyl phthaloyl chloride, Phthalic acid monochloride monomethyl ester, Methyl 2-chloroformylbenzoate[1] |
| CAS Number | 4397-55-1[1][2] |
| Molecular Formula | C₉H₇ClO₃[3] |
| Molecular Weight | 198.60 g/mol [3] |
| Chemical Structure | |
| (A visual representation of the molecule showing a benzene ring substituted at the 1 and 2 positions with a methyl ester and an acyl chloride group, respectively.) |
Physicochemical Properties
The physical state and solubility of a reagent dictate the design of reaction conditions. o-Carbomethoxybenzoyl chloride is typically encountered as a yellow oil.[1] Its properties are summarized below.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Yellow oil | [1] |
| Purity | ≥95% (typical commercial grade) | [2] |
| Solubility | Reacts with protic solvents (e.g., water, alcohols). Soluble in aprotic organic solvents (e.g., dichloromethane, chloroform, THF). | [1] |
| Storage Temperature | 2-8°C recommended | [1] |
Note: Specific values for melting point, boiling point, and density are not consistently reported in publicly available literature and should be determined empirically for high-purity samples.
Synthesis and Chemical Reactivity
Synthesis Pathway
The most common laboratory-scale synthesis of o-carbomethoxybenzoyl chloride involves the chlorination of its corresponding carboxylic acid, monomethyl phthalate (also known as methyl hydrogen phthalate).[1] The reaction is typically achieved using a standard chlorinating agent like thionyl chloride (SOCl₂), which converts the carboxylic acid to the highly reactive acyl chloride.
The choice of thionyl chloride is strategic; it is a volatile liquid, and the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies purification, as the excess reagent and byproducts can be readily removed under reduced pressure, often leaving a crude product of sufficient purity for subsequent steps.
Caption: Key reactivity pathways of o-carbomethoxybenzoyl chloride.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized or purchased reagent.
Table 3: Spectroscopic Data Interpretation
| Technique | Feature | Expected Characteristics |
| Infrared (IR) | C=O Stretch (Acyl Chloride) | Strong, sharp absorption band around 1770-1800 cm⁻¹ . The higher frequency compared to a ketone is due to the electron-withdrawing effect of the chlorine atom. |
| C=O Stretch (Ester) | Strong absorption band around 1720-1740 cm⁻¹ . | |
| Aromatic C=C Stretch | Medium to weak bands in the 1450-1600 cm⁻¹ region. | |
| ¹H NMR | Aromatic Protons | Complex multiplet pattern in the 7.5-8.2 ppm region. The ortho-substitution pattern leads to distinct signals for the four aromatic protons. |
| Methyl Protons (-OCH₃) | A sharp singlet around 3.9-4.0 ppm . | |
| ¹³C NMR | Carbonyl Carbon (Acyl Chloride) | Signal in the 165-170 ppm range. |
| Carbonyl Carbon (Ester) | Signal in the 164-168 ppm range. | |
| Aromatic Carbons | Multiple signals between 125-135 ppm . | |
| Methyl Carbon (-OCH₃) | Signal around 52-53 ppm . | |
| Mass Spec. (MS) | Molecular Ion (M⁺) | A peak at m/z = 198 with a characteristic M+2 peak at m/z = 200 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |
| Key Fragments | Loss of chlorine (-Cl, m/z = 163), loss of methoxy (-OCH₃, m/z = 167), and formation of the benzoyl cation (m/z = 105) are plausible fragmentation pathways. |
Applications in Drug Development and Organic Synthesis
The bifunctional nature of o-carbomethoxybenzoyl chloride makes it a valuable intermediate for constructing complex molecular architectures.
-
N-Phthalylation of Amino Acids : It serves as a reagent for the N-protection of α-amino acids. The initial acylation of the amino group is followed by an intramolecular cyclization to form a phthalimide derivative, a common protecting group strategy in peptide synthesis. [1]* Synthesis of Heterocycles : It is a precursor for the synthesis of isocoumarins and other related heterocyclic systems, which are scaffolds found in numerous biologically active natural products. [1]* Scaffold for Medicinal Chemistry : In drug discovery, this reagent can be used to introduce a substituted phenyl ring that can be further elaborated. For instance, the ester can be hydrolyzed to the carboxylic acid, which can then be coupled to other fragments, while the initial acyl chloride is used to link to a primary amine on a core structure. This is particularly useful in fragment-based drug design and lead optimization.
Safety, Handling, and Storage
o-Carbomethoxybenzoyl chloride is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Hazards : It is classified as corrosive and harmful. It causes severe skin burns and eye damage, is harmful if swallowed, and may cause an allergic skin reaction. [1][2]As a lachrymator, its vapors are highly irritating to the eyes and respiratory system. [1]* Personal Protective Equipment (PPE) : Always handle this chemical in a certified fume hood. Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
A flame-retardant lab coat.
-
Chemical splash goggles and a face shield.
-
-
Handling : Use under anhydrous conditions, preferably under an inert atmosphere (N₂ or Ar). Avoid all contact with moisture, water, and protic solvents. Avoid breathing vapors.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and alcohols. Recommended storage is at 2-8°C. [1]
Illustrative Experimental Protocol: Amide Formation
This protocol provides a general, self-validating methodology for the acylation of a primary amine. The validation comes from the expected stoichiometric consumption of base and the characteristic workup procedure that separates the neutral product from acidic or basic residues.
Objective: To synthesize an N-substituted-2-(methoxycarbonyl)benzamide.
Materials:
-
o-Carbomethoxybenzoyl chloride
-
A primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine (as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Causality: The reaction is performed under an inert atmosphere to prevent hydrolysis of the acyl chloride. TEA acts as a scavenger for the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.
-
-
Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add a solution of o-carbomethoxybenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise over 10-15 minutes.
-
Causality: The reaction is highly exothermic. Slow, cooled addition controls the reaction rate, preventing side reactions and ensuring safety. A slight excess of the acyl chloride ensures complete consumption of the more valuable amine.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing:
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any unreacted starting acid from hydrolysis), and finally with brine (to reduce the amount of dissolved water).
-
Self-Validation: This washing sequence is a standard, validated protocol for purifying amide products. Each wash removes a specific class of impurities, ensuring the integrity of the final product.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Conclusion
o-Carbomethoxybenzoyl chloride is a potent and versatile chemical building block for advanced organic synthesis. Its value lies in the orthogonal reactivity of its acyl chloride and methyl ester functionalities. A thorough understanding of its reactivity, combined with strict adherence to anhydrous handling and safety protocols, enables chemists to effectively incorporate this reagent into complex synthetic routes for novel pharmaceuticals and materials. This guide provides the foundational knowledge and practical insights necessary for its successful application.
References
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PubChem. Methyl 2-chlorobenzoate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 3-(chlorocarbonyl)benzoate. National Center for Biotechnology Information. [Link]
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Understanding the functional groups in methyl 2-(chlorocarbonyl)benzoate
An In-Depth Technical Guide to the Functional Groups in Methyl 2-(chlorocarbonyl)benzoate
Abstract
Methyl 2-(chlorocarbonyl)benzoate (CAS No. 4397-55-1) is a bifunctional aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its utility stems from the presence of two distinct and differentially reactive carboxylic acid derivatives on an ortho-substituted benzene ring: a methyl ester and an acyl chloride. This guide provides an in-depth analysis of these functional groups, detailing their structural characteristics, electronic properties, spectroscopic signatures, and chemical reactivity. By understanding the nuanced interplay between the highly reactive acyl chloride and the more stable methyl ester, researchers can harness the molecule's synthetic potential for targeted molecular construction. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a foundation for the rational design of synthetic pathways involving this versatile building block.
Molecular Architecture and Electronic Landscape
Methyl 2-(chlorocarbonyl)benzoate presents a fascinating case of intramolecular electronic tension. The two functional groups, an acyl chloride and a methyl ester, are positioned ortho to each other on a benzene ring. This proximity influences their respective properties and the overall reactivity profile of the molecule.
-
The Acyl Chloride: This functional group, -C(=O)Cl, is a highly reactive derivative of a carboxylic acid. The carbonyl carbon is rendered exceptionally electrophilic due to the strong negative inductive effects (-I) of both the oxygen and chlorine atoms.[1] This electron deficiency makes it a prime target for nucleophilic attack.[1][2]
-
The Methyl Ester: The methyl ester, -C(=O)OCH₃, is a more stable carboxylic acid derivative. While the carbonyl carbon is also electrophilic, the adjacent ester oxygen can donate lone-pair electron density through resonance (+R effect), which slightly mitigates the electrophilicity of the carbonyl carbon compared to the acyl chloride.
The combination of these groups on a single aromatic scaffold creates a powerful tool for sequential and site-selective chemical modifications.
Caption: Molecular structure highlighting the two key functional groups.
Spectroscopic Fingerprints: Identification and Characterization
Confirming the structure and purity of methyl 2-(chlorocarbonyl)benzoate requires a multi-pronged spectroscopic approach. The distinct electronic environments of the acyl chloride and methyl ester give rise to characteristic signals in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly powerful for identifying carbonyl-containing functional groups. The position of the C=O stretching vibration is highly sensitive to the attached atoms.
-
Acyl Chloride (C=O stretch): This group exhibits a very strong and sharp absorption band at a characteristically high frequency, typically in the range of 1815–1775 cm⁻¹ .[3][4] This high frequency is due to the strong electron-withdrawing nature of the chlorine atom.
-
Methyl Ester (C=O stretch): The ester carbonyl stretch appears at a lower frequency, generally between 1750–1735 cm⁻¹ for aliphatic esters.[5] Conjugation with the benzene ring can lower this value slightly.
-
Ester (C-O stretch): Esters also show two or more C-O stretching bands in the fingerprint region, between 1300-1000 cm⁻¹ .[5]
The presence of two distinct, strong carbonyl peaks in the IR spectrum is a definitive indicator of the molecule's bifunctional nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR Spectroscopy:
-
Methyl Protons (-OCH₃): A sharp singlet is expected around 3.9 ppm . The exact shift is influenced by the electronic environment of the aromatic ring.[6]
-
Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically 7.0-8.5 ppm). Due to the ortho-substitution pattern, they will exhibit a complex splitting pattern (multiplets).
-
-
¹³C NMR Spectroscopy:
-
Acyl Chloride Carbonyl (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the range of 165-175 ppm .
-
Ester Carbonyl (C=O): The ester carbonyl carbon is also deshielded but appears slightly upfield compared to the acyl chloride, generally in the 160-170 ppm range.
-
Methyl Carbon (-OCH₃): The carbon of the methyl group will be found upfield, typically around 50-60 ppm .
-
Aromatic Carbons: The carbons of the benzene ring will resonate between 120-140 ppm .
-
| Functional Group | Technique | Characteristic Signal / Chemical Shift | Reference |
| Acyl Chloride | IR Spectroscopy | C=O Stretch: 1815–1775 cm⁻¹ | [3][4] |
| ¹³C NMR | C=O: 165–175 ppm | ||
| Methyl Ester | IR Spectroscopy | C=O Stretch: 1750–1735 cm⁻¹ | [5] |
| IR Spectroscopy | C-O Stretch: 1300–1000 cm⁻¹ | [5] | |
| ¹H NMR | -OCH₃: ~3.9 ppm | [6] | |
| ¹³C NMR | C=O: 160–170 ppm | ||
| ¹³C NMR | -OCH₃: 50–60 ppm |
Table 1: Summary of Key Spectroscopic Data.
The Duality of Reactivity: A Synthetic Chemist's Playground
The most compelling feature of methyl 2-(chlorocarbonyl)benzoate for a synthetic chemist is the pronounced difference in reactivity between its two functional groups. Acyl chlorides are among the most reactive carboxylic acid derivatives, while esters are considerably more stable.[7] This reactivity differential allows for highly selective transformations.
Reactivity Hierarchy: Acyl Chloride >> Ester
A nucleophile introduced to the system will almost exclusively react with the acyl chloride moiety, provided the reaction conditions are controlled (e.g., low temperature, non-protic solvent).[1][2] This principle is the cornerstone of its utility as a synthetic intermediate.
Reactions at the Acyl Chloride Center (Nucleophilic Acyl Substitution)
The highly electrophilic acyl chloride carbon is readily attacked by a wide range of nucleophiles. These reactions are typically fast and often exothermic.
-
Hydrolysis: Reacts vigorously with water to form 2-(methoxycarbonyl)benzoic acid. This reaction makes the compound moisture-sensitive.[1][8]
-
Amidation: Reacts readily with primary or secondary amines to form amides. This is one of the most common and efficient ways to form an amide bond.
-
Esterification: Reacts with alcohols to form a new ester, yielding a diester product.
-
Friedel-Crafts Acylation: Can be used to acylate an aromatic ring in the presence of a Lewis acid catalyst.
Caption: Step-by-step experimental workflow for selective amidation.
Methodology:
-
Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel.
-
Reagent Preparation: Dissolve methyl 2-(chlorocarbonyl)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) and add it to the flask. Cool the solution to 0°C using an ice-water bath.
-
Nucleophile Addition: In the dropping funnel, prepare a solution of benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous DCM. The base is crucial to neutralize the HCl byproduct generated during the reaction.
-
Reaction Execution: Add the amine solution dropwise to the stirred, cooled solution of the acyl chloride over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Monitoring and Completion: After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with dilute HCl (to remove excess amine and triethylamine hydrochloride), saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the resulting amide product, methyl 2-(benzylcarbamoyl)benzoate, using the spectroscopic techniques outlined in Protocol 1. The IR spectrum should now show a single ester C=O stretch and a new amide C=O stretch (~1640-1680 cm⁻¹).
Conclusion
Methyl 2-(chlorocarbonyl)benzoate is a paradigm of controlled reactivity in a bifunctional molecule. The high electrophilicity of the acyl chloride functional group, contrasted with the relative stability of the methyl ester, provides a reliable handle for selective synthetic transformations. A thorough understanding of the distinct spectroscopic signatures and reactivity profiles of these two groups is paramount for any researcher aiming to incorporate this valuable building block into complex molecular syntheses. This guide has provided the foundational knowledge, from electronic principles to practical experimental design, to empower scientists in drug development and materials research to leverage the full potential of this versatile chemical entity.
References
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PubChem. Methyl 2-chlorobenzoate. National Center for Biotechnology Information. [Link]
- Google Patents.
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Musgrave, R. (2019). Synthesis of Methyl Benzoate Lab. YouTube. [Link]
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vibzz lab. (2021). Methyl Benzoate : Organic Synthesis Fischer Esterification. YouTube. [Link]
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Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
-
Lab Demo. (2016). Hydrolysis of Methyl Benzoate. YouTube. [Link]
-
LibreTexts Chemistry. (2019). 20.17: Reactions of Acid Chlorides.[Link]
-
University of Missouri–St. Louis. Lab5 procedure esterification.[Link]
-
ResearchGate. FT-IR spectrum of Fatty acid methyl esters.[Link]
-
University of Calgary. Infrared Spectroscopy.[Link]
-
Science Learning Center. Experiment : Esterification: The Synthesis of Methyl Benzoate.[Link]
-
Chemistry Stack Exchange. What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?[Link]
-
ResearchGate. Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.[Link]
-
Spectrometrics. Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography.[Link]
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ChemistryStudent. Acyl Chlorides (A-Level).[Link]
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PubChem. Ethyl 2-(chlorocarbonyl)benzoate. National Center for Biotechnology Information. [Link]
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Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[Link]
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Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.[Link]
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University of Leeds. Infrared spectra of acid chlorides.[Link]
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Concordia University. IR Spectroscopy of Esters.[Link]
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Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates.[Link]
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J Michelle Leslie. (2019). C-13 NMR example 2. YouTube. [Link]
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NIST. Acetyl chloride - the NIST WebBook. National Institute of Standards and Technology. [Link]
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Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides.[Link]
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LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.[Link]
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Fiveable. Methyl Benzoate Definition.[Link]
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OKCHEM. (2024). What are the products of the esterification reaction of 2 - Methylbenzoic Acid?[Link]
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University of South Carolina. IR Spectroscopy Tutorial: Esters.[Link]
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The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.[Link]
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The Good Scents Company. methyl 2-methyl benzoate.[Link]
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Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).[Link]
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Wikipedia. Methyl benzoate.[Link]
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LibreTexts Chemistry. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.[Link]
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Brainly. (2018). Write the mechanism of the reaction of methyl benzoate to form methyl 2-nitrobenzoate.[Link]
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ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate...[Link]
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RSC Publishing. The infrared spectra and vibrational assignments of the acetyl halides.[Link]
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RSC Publishing. Vibrational spectroscopy of Methyl benzoate.[Link]
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Methodological & Application
Protocol for N-phthalylation of amino acids using methyl 2-(chlorocarbonyl)benzoate
Application Note & Protocol
Topic: High-Fidelity N-Phthalylation of Amino Acids Using Methyl 2-(chlorocarbonyl)benzoate for Pharmaceutical and Peptide Synthesis Applications
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The strategic protection of the α-amino group is a cornerstone of modern peptide synthesis and the development of amino acid-derived active pharmaceutical ingredients (APIs).[1][2] The phthaloyl group is a highly robust N-protecting group, offering exceptional stability against acidic conditions commonly used for the removal of other protecting groups like Boc and Cbz. This application note provides a detailed protocol for the N-phthalylation of amino acids using methyl 2-(chlorocarbonyl)benzoate. This method is distinguished by its mild reaction conditions, which are critical for preserving the stereochemical integrity of the chiral amino acid starting materials, and its operational simplicity, leading to high yields of the desired N-phthaloyl amino acids.[3] We will explore the underlying reaction mechanism, provide a validated, step-by-step experimental protocol, and discuss the self-validating checks required to ensure the synthesis of high-purity products.
Mechanistic Rationale: A Two-Step, One-Pot Transformation
The efficacy of methyl 2-(chlorocarbonyl)benzoate as an N-phthalylating agent stems from its bifunctional nature, possessing two electrophilic sites positioned ortho to one another on a benzene ring. This specific arrangement facilitates a sequential, intramolecular reaction pathway.
Step 1: Nucleophilic Acyl Substitution The reaction initiates with the nucleophilic attack of the deprotonated α-amino group of the amino acid on the highly reactive acid chloride moiety of methyl 2-(chlorocarbonyl)benzoate. This step proceeds rapidly under mild, basic conditions to form a methyl 2-carboxybenzoate amide intermediate. The choice of a base (e.g., sodium carbonate) is crucial; it serves to deprotonate the amino acid, enhancing its nucleophilicity, and to neutralize the HCl byproduct generated during the acylation.
Step 2: Intramolecular Cyclization & Amidation The newly formed amide intermediate exists in close proximity to the methyl ester group. Driven by the favorable thermodynamics of forming a five-membered ring, the amide nitrogen performs a second nucleophilic attack, this time on the ester carbonyl. This intramolecular cyclization results in the formation of the stable phthalimide ring structure and the elimination of methanol as a byproduct. The mildness of this overall process is a key advantage, minimizing the risk of racemization at the α-carbon of the amino acid.[3][4]
Reaction Mechanism Overview
Caption: Reaction mechanism of N-phthalylation.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the described steps, coupled with the in-process checks, ensures a reliable and reproducible outcome.
Materials and Equipment
-
Reagents:
-
Amino Acid (e.g., L-Alanine)
-
Methyl 2-(chlorocarbonyl)benzoate
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
Hydrochloric Acid (HCl), concentrated and 1M solution
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Ethyl Acetate (for TLC)
-
Hexanes (for TLC)
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
pH meter or pH paper
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Melting point apparatus
-
Step-by-Step Procedure
The following workflow provides a comprehensive guide from reaction setup to product purification.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
-
Preparation of Amino Acid Solution: In a three-neck round-bottom flask equipped with a magnetic stir bar, dissolve the amino acid (1.0 eq.) and sodium carbonate (1.1 eq.) in deionized water. Causality: The base is essential to deprotonate the amino group, activating it for nucleophilic attack, and to neutralize the HCl byproduct.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to between 0 and 5 °C. Causality: The initial acylation is exothermic. Cooling prevents potential side reactions and degradation of the starting material or product.
-
Preparation of Reagent Solution: In a separate, dry flask, dissolve methyl 2-(chlorocarbonyl)benzoate (1.05 eq.) in a minimal amount of anhydrous DCM or THF. Transfer this solution to a dropping funnel. Causality: Using a slight excess of the acylating agent ensures complete consumption of the valuable amino acid. The reagent is moisture-sensitive and should be handled in a dry environment.
-
Reaction Initiation: Add the reagent solution dropwise from the dropping funnel to the vigorously stirred amino acid solution over 30-45 minutes. Carefully monitor the temperature, ensuring it does not rise above 10 °C. Causality: Slow addition is critical to control the exotherm and prevent the formation of undesired byproducts.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
In-Process Validation (TLC): Monitor the reaction's progress using TLC (e.g., 7:3 Ethyl Acetate:Hexanes with a drop of acetic acid). Spot the starting amino acid (may require a ninhydrin stain to visualize), the reagent, and the reaction mixture. The reaction is complete when the starting amino acid spot has disappeared. Trustworthiness: This step provides direct evidence of reaction completion, preventing premature work-up and ensuring maximum yield.
-
Product Precipitation (Work-up): Once the reaction is complete, cool the mixture again in an ice bath and slowly acidify by adding 1M HCl until the pH reaches 1-2. A white precipitate of the N-phthaloyl amino acid should form.[5] Causality: The N-phthaloyl amino acid product is soluble in its carboxylate salt form at basic pH. Acidification protonates the carboxylate, rendering the product insoluble in the aqueous medium and allowing for its isolation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any remaining inorganic salts.
-
Purification and Final Validation:
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure crystals.[6]
-
Drying: Dry the purified product under vacuum.
-
Characterization: Confirm the identity and purity of the final product by:
-
Melting Point Analysis: Compare the observed melting point with the literature value.
-
Spectroscopy (NMR, IR): Confirm the chemical structure.
-
Optical Rotation: Measure the specific rotation to confirm that the stereochemical integrity of the amino acid has been preserved. Trustworthiness: This final validation step provides unequivocal proof of product identity, purity, and chirality, which is paramount in pharmaceutical applications.
-
-
Expected Results for Common Amino Acids
The described protocol consistently delivers high yields for a variety of amino acids. The following table summarizes typical outcomes.
| Amino Acid | N-Phthaloyl Derivative | Molecular Weight ( g/mol ) | Typical Yield (%) | Expected Melting Point (°C) |
| Glycine | N-Phthaloylglycine | 205.17 | 88 - 95% | 190-193 |
| L-Alanine | N-Phthaloyl-L-alanine | 219.19 | 85 - 92% | 144-147 |
| L-Phenylalanine | N-Phthaloyl-L-phenylalanine | 295.29 | 90 - 96% | 177-180 |
| L-Leucine | N-Phthaloyl-L-leucine | 261.27 | 87 - 94% | 117-120 |
Note: Yields and melting points are representative and may vary based on experimental scale and purity.
Conclusion
The use of methyl 2-(chlorocarbonyl)benzoate for the N-phthalylation of amino acids represents a mild, efficient, and high-yielding methodology. The protocol's key strengths lie in its operational simplicity and, most critically, its ability to proceed without causing racemization, thereby preserving the optical purity of the starting material. The integrated in-process and final characterization steps provide a robust framework for self-validation, ensuring the production of high-quality N-protected amino acids suitable for demanding applications in peptide synthesis and drug discovery.
References
-
A simple preparation of phthaloyl amino acids via a mild phthaloylation. (2025). ResearchGate. [Link]
-
Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N -Phthaloylation of Amino Acid and Peptide Derivatives. (2025). ResearchGate. [Link]
-
A synthesis of N-phthaloyl amino acids and amino acid esters under mild conditions. (n.d.). SciSpace. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Facile, Expeditious and Cost-effective Preparation of N-Phthaloyl (S)-Amino Acids and Their in silico Activities against Staphylococcus Aureus. (2019). Taylor & Francis Online. [Link]
-
Protecting Groups in Peptide Synthesis. (2018). PubMed. [Link]
-
Synthesis of Phthaloyl Amino-Acids under Mild Conditions. (1955). SciSpace. [Link]
-
Peptide Synthesis. (2024). Chemistry LibreTexts. [Link]
Sources
Application Note: Structural Elucidation of Methyl 2-(chlorocarbonyl)benzoate using ¹H and ¹³C NMR Spectroscopy
Introduction
Methyl 2-(chlorocarbonyl)benzoate (CAS No. 4397-55-1) is a bifunctional organic compound featuring both a methyl ester and an acyl chloride group attached to a benzene ring in an ortho substitution pattern.[1] This arrangement of reactive functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. Precise structural confirmation of this key building block is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[2] This application note provides a detailed protocol for the acquisition and a comprehensive guide to the interpretation of the ¹H and ¹³C NMR spectra of methyl 2-(chlorocarbonyl)benzoate.
Causality Behind Experimental Choices
The selection of NMR spectroscopy is predicated on its ability to provide detailed information about the chemical environment of individual protons and carbon atoms within a molecule. For a molecule like methyl 2-(chlorocarbonyl)benzoate, ¹H NMR is crucial for determining the substitution pattern on the aromatic ring and confirming the presence of the methyl ester group. ¹³C NMR complements this by providing a count of unique carbon atoms and information about their hybridization and electronic environment, which is particularly useful for identifying the carbonyl carbons of the ester and acyl chloride moieties. The choice of deuterated chloroform (CDCl₃) as the solvent is based on its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak in the ¹H NMR spectrum, which does not interfere with the signals of the analyte.
Experimental Protocol: NMR Data Acquisition
Sample Preparation
A meticulously prepared sample is fundamental to acquiring a high-quality NMR spectrum. The following protocol ensures a clean, homogeneous sample at an appropriate concentration for analysis.[3]
-
Glassware and Equipment: Ensure all glassware, including the NMR tube and any vials or pipettes, are scrupulously clean and dry to prevent contamination.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of methyl 2-(chlorocarbonyl)benzoate into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl the vial to ensure the complete dissolution of the compound. If necessary, brief sonication can be employed.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Instrument Parameters
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Acquisition Time | 4.09 s | 1.09 s |
| Spectral Width | 8223.68 Hz (20.55 ppm) | 24038.46 Hz (238.91 ppm) |
| Referencing | TMS (δ = 0.00 ppm) | TMS (δ = 0.00 ppm) |
Spectral Interpretation and Analysis
Due to the absence of a publicly available experimental spectrum for methyl 2-(chlorocarbonyl)benzoate, the following analysis is based on predictive principles and comparison with structurally similar compounds. The molecular structure with atom numbering for assignment is shown below:
Caption: Molecular structure of methyl 2-(chlorocarbonyl)benzoate with atom numbering for NMR assignment.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of methyl 2-(chlorocarbonyl)benzoate is expected to exhibit signals corresponding to the aromatic protons and the methyl ester protons. The electron-withdrawing nature of both the chlorocarbonyl and methyl ester groups will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).
-
Aromatic Protons (H3, H4, H5, H6): These four protons are in distinct chemical environments and will appear as a complex multiplet pattern in the aromatic region, typically between δ 7.4 and 8.2 ppm. The exact chemical shifts and coupling patterns can be predicted by considering the electronic effects of the substituents. The proton ortho to the highly electron-withdrawing chlorocarbonyl group (H3) is expected to be the most deshielded. The proton ortho to the methyl ester group (H6) will also be significantly deshielded. The remaining protons (H4 and H5) will resonate at slightly higher fields. The coupling constants (J-values) between adjacent protons (ortho-coupling) are typically in the range of 7-8 Hz, while meta-coupling (e.g., between H3 and H5) is smaller (2-3 Hz), and para-coupling (between H3 and H6) is often negligible.
-
Methyl Protons (H8): The three protons of the methyl group (-OCH₃) are equivalent and will appear as a sharp singlet. Due to the proximity of the electron-withdrawing carbonyl group and the aromatic ring, this signal is expected to appear around δ 3.9-4.0 ppm.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 | Multiplet | 1H | H3 |
| ~ 7.9 | Multiplet | 1H | H6 |
| ~ 7.6 | Multiplet | 2H | H4, H5 |
| ~ 3.95 | Singlet | 3H | H8 (-OCH₃) |
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Due to the lack of symmetry, all nine carbon atoms are chemically non-equivalent and should give rise to nine distinct signals.
-
Carbonyl Carbons (C7, C9): The carbonyl carbons of the ester and acyl chloride groups are the most deshielded carbons in the molecule due to the direct attachment of two electronegative oxygen atoms (for the ester) and an oxygen and a chlorine atom (for the acyl chloride). The acyl chloride carbonyl carbon (C9) is expected to resonate at a lower field (around 168-172 ppm) compared to the ester carbonyl carbon (C7), which is anticipated to appear around 165-167 ppm.
-
Aromatic Carbons (C1-C6): The six aromatic carbons will resonate in the typical range for substituted benzenes (δ 125-140 ppm). The carbons directly attached to the substituents (C1 and C2) will have their chemical shifts significantly influenced by these groups. The electron-withdrawing nature of the substituents will cause a downfield shift for the ipso-carbons.
-
Methyl Carbon (C8): The methyl carbon of the ester group (-OCH₃) is expected to resonate at a higher field, typically around δ 52-54 ppm.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C9 (-COCl) |
| ~ 166 | C7 (-COOCH₃) |
| ~ 135-128 | C1, C2, C3, C4, C5, C6 |
| ~ 53 | C8 (-OCH₃) |
Self-Validating System and Trustworthiness
The protocols described herein are designed to be self-validating. The internal standard (TMS) provides a reliable reference point for chemical shifts. The expected integration ratios in the ¹H NMR spectrum (1:1:2:3 for the aromatic and methyl protons) serve as an internal check on the sample purity and structural integrity. Furthermore, the predicted chemical shifts are grounded in the well-established principles of NMR spectroscopy and comparison with extensive databases of related compounds. Any significant deviation from the predicted values would warrant further investigation into the sample's identity or purity.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and indispensable tools for the structural verification of methyl 2-(chlorocarbonyl)benzoate. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined in this note, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The predicted spectral data provides a reliable benchmark for the analysis of experimentally obtained spectra.
References
-
The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]
-
Supporting Information for "Visible-Light-Induced Aerobic Oxidation of Aldehydes to Carboxylic Acids Catalyzed by a Potassium-Sodium Poly(heptazine imide) Carbon Nitride". (n.d.). Retrieved from [Link]
-
Wishart DS, et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Retrieved from [Link]
-
Chegg. (2019). Solved NMR spectra of methyl benzoate and methyl. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]
-
Stothers, J. B., & Lauterbur, P. C. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-239. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Nummert, V., et al. (2009). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. Collection of Czechoslovak Chemical Communications, 74(11), 1735-1752. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-chlorobenzoate. Retrieved from [Link]
-
Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]
-
YouTube. (2020). C-13 NMR example 2. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
ResearchGate. (2007). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. Retrieved from [Link]
-
Chegg. (2015). Solved Below is the predicted 1H NMR spectrum of methyl. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of Methyl 2-(chlorocarbonyl)benzoate
Abstract
This application note provides a detailed protocol and theoretical analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of methyl 2-(chlorocarbonyl)benzoate. Due to the absence of a publicly available experimental spectrum in major databases, this guide synthesizes established fragmentation principles of aromatic esters and acyl chlorides to predict the fragmentation pathways. This document serves as a valuable resource for researchers working with this compound, offering insights into its structural characterization by mass spectrometry.
Introduction
Methyl 2-(chlorocarbonyl)benzoate (C₉H₇ClO₃, Mol. Wt.: 198.60 g/mol ) is a bifunctional chemical intermediate of significant interest in organic synthesis and pharmaceutical development.[1][2] Its structure incorporates a methyl ester and an acyl chloride on an aromatic ring, making it a versatile building block for the synthesis of more complex molecules. Accurate analytical characterization is paramount for quality control and reaction monitoring. Mass spectrometry, particularly with electron ionization (EI), is a powerful technique for molecular weight confirmation and structural elucidation through the analysis of fragmentation patterns.[3]
Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often predictable fragmentation.[4] The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural information.[2] This note will detail a protocol for the analysis of methyl 2-(chlorocarbonyl)benzoate by GC-MS and provide a comprehensive, theory-based interpretation of its expected fragmentation pattern.
Experimental Protocol
This protocol outlines a standard procedure for the analysis of methyl 2-(chlorocarbonyl)benzoate using gas chromatography coupled with mass spectrometry (GC-MS).
2.1. Sample Preparation
-
Solvent Selection: Use a high-purity, volatile, and aprotic solvent such as dichloromethane or ethyl acetate to dissolve the sample.
-
Concentration: Prepare a dilute solution of methyl 2-(chlorocarbonyl)benzoate (approximately 100 µg/mL).
-
Moisture Control: Due to the reactivity of the acyl chloride moiety, it is crucial to use anhydrous solvents and handle the sample in a dry environment (e.g., under an inert atmosphere) to prevent hydrolysis.[2]
2.2. Instrumentation
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of this analyte.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer equipped with an electron ionization (EI) source.
2.3. GC-MS Parameters
| Parameter | Value | Rationale |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and peak tailing. |
| Carrier Gas | Helium | Provides good separation efficiency. |
| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) | A starting point to be optimized for good peak shape. |
| Ion Source Temperature | 230 °C | A standard temperature for EI. |
| Electron Energy | 70 eV | Standard energy for EI to generate reproducible spectra. |
| Mass Range | m/z 40-250 | To cover the molecular ion and expected fragments. |
Predicted Fragmentation Pattern
The fragmentation of methyl 2-(chlorocarbonyl)benzoate under EI conditions is anticipated to be driven by the presence of the aromatic ring, the methyl ester group, and the acyl chloride group. The following sections detail the predicted primary fragmentation pathways.
3.1. Molecular Ion Peak
The molecular ion (M⁺˙) peak is expected at m/z 198 (for the ³⁵Cl isotope) and m/z 200 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic for compounds containing one chlorine atom.[5] Aromatic compounds generally exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[6]
3.2. Primary Fragmentation Pathways
The primary fragmentation events are expected to be cleavage of the bonds adjacent to the carbonyl groups.
-
Loss of Chlorine Radical (M - 35): Alpha-cleavage with the loss of a chlorine radical is a common fragmentation for acyl chlorides, leading to a stable acylium ion.[7] This would result in a fragment at m/z 163 . This is predicted to be a major peak in the spectrum.
-
Loss of Methoxy Radical (M - 31): Cleavage of the C-O bond of the ester with loss of a methoxy radical (•OCH₃) is a characteristic fragmentation of methyl esters.[8][9] This would produce a fragment at m/z 167 .
-
Loss of Carbonyl Chloride Radical (M - 63): Cleavage of the bond between the aromatic ring and the acyl chloride group would result in the loss of a •COCl radical, giving a fragment at m/z 135 .
-
Loss of Methyl Radical (M - 15): While less common for esters, the loss of the methyl radical from the ester group could occur, leading to a fragment at m/z 183 .
3.3. Secondary Fragmentation
The primary fragment ions can undergo further fragmentation:
-
From m/z 163: The acylium ion at m/z 163 can lose a molecule of carbon monoxide (CO), a common fragmentation pathway for acylium ions, to form a fragment at m/z 135 .[7]
-
From m/z 135: This ion, corresponding to a methyl benzoyl cation, can further fragment by losing a molecule of carbon monoxide (CO) to yield a phenyl cation at m/z 105 . The phenyl cation is a common fragment in the mass spectra of benzene derivatives.[10] The phenyl cation can then lose acetylene (C₂H₂) to give a fragment at m/z 77 .
The following diagram illustrates the predicted major fragmentation pathways:
Caption: Predicted EI-MS fragmentation of methyl 2-(chlorocarbonyl)benzoate.
3.4. Summary of Predicted Fragment Ions
| m/z | Proposed Structure | Fragmentation Pathway |
| 198/200 | [C₉H₇ClO₃]⁺˙ | Molecular Ion (M⁺˙) |
| 167 | [C₉H₇ClO₂]⁺ | M - •OCH₃ |
| 163 | [C₉H₇O₃]⁺ | M - •Cl |
| 135 | [C₈H₇O₂]⁺ | M - •COCl or [m/z 163] - CO |
| 105 | [C₇H₅O]⁺ | [m/z 135] - CO |
| 77 | [C₆H₅]⁺ | [m/z 105] - C₂H₂ |
Conclusion
The analysis of the mass spectrometry fragmentation pattern of methyl 2-(chlorocarbonyl)benzoate provides critical information for its structural verification. This application note outlines a robust GC-MS protocol and presents a theoretically derived fragmentation pattern based on established chemical principles. The predicted major fragments at m/z 163, 135, 105, and 77, along with the characteristic isotopic pattern of the molecular ion at m/z 198/200, should serve as a reliable guide for the identification and characterization of this important synthetic intermediate. Researchers are encouraged to use this guide as a starting point and to confirm these predictions with experimental data.
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YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
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YouTube. (2022). , The IUPAC name of is :(1) 2-Chlorocarbonyl ethylbenzoate (2) 2-Carboxyethyl benzoyl chloride (3).... Retrieved from [Link]
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Application Note: Structural Elucidation of Methyl 2-(chlorocarbonyl)benzoate using Fourier-Transform Infrared (FTIR) Spectroscopy
Abstract
This application note provides a comprehensive guide for the qualitative analysis of methyl 2-(chlorocarbonyl)benzoate, a pivotal intermediate in pharmaceutical and chemical synthesis. The protocol details the use of Fourier-Transform Infrared (FTIR) spectroscopy for the unequivocal identification of its constituent functional groups: an aromatic ester and an acyl chloride. Emphasis is placed on the diagnostic vibrational modes of the dual carbonyl groups, which are spectrally distinct and serve as the primary markers for structural confirmation and purity assessment. This document outlines the theoretical basis for spectral interpretation, a step-by-step experimental protocol including crucial safety precautions for handling this corrosive and moisture-sensitive compound, and a detailed analysis of the expected infrared spectrum. This guide is intended for researchers, quality control analysts, and professionals in drug development who require a reliable method for the structural verification of this important chemical entity.
Introduction: The Significance of Structural Verification
Methyl 2-(chlorocarbonyl)benzoate is a bifunctional molecule featuring both a methyl ester and an acyl chloride attached to an aromatic ring. This unique structure makes it a versatile reagent in organic synthesis, particularly in the formation of isocoumarins and for the N-phthalylation of α-amino acids[1]. The reactivity of the acyl chloride group, in particular, is central to its utility. However, this reactivity also renders the compound susceptible to hydrolysis. Therefore, rapid and unambiguous confirmation of its structure, specifically the integrity of both the ester and acyl chloride functionalities, is critical for ensuring the success of subsequent synthetic steps and the quality of the final product.
FTIR spectroscopy is an ideal analytical technique for this purpose. It is a non-destructive method that provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds[2]. Each functional group exhibits characteristic absorption bands at specific frequencies in the infrared spectrum, allowing for a detailed structural assessment. For methyl 2-(chlorocarbonyl)benzoate, FTIR provides a direct and efficient means to confirm the presence of both the ester and the highly reactive acyl chloride carbonyl groups, which absorb at distinct, high-frequency regions of the spectrum.
Theoretical Basis: Deciphering the Vibrational Signature
The infrared spectrum of methyl 2-(chlorocarbonyl)benzoate is dominated by the absorptions of its key functional groups. The principle of FTIR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites it to a higher vibrational state. The frequency of the absorbed radiation is dependent on the bond strength and the masses of the bonded atoms.
For methyl 2-(chlorocarbonyl)benzoate, the most informative regions of the IR spectrum are:
-
Carbonyl (C=O) Stretching Region (1650-1850 cm⁻¹): This is the most diagnostic region for this molecule. The presence of two carbonyl groups, an ester and an acyl chloride, will give rise to two distinct and strong absorption bands.
-
Acyl Chloride (R-CO-Cl): The C=O stretching vibration in acyl chlorides is found at a significantly higher frequency than in other carbonyl compounds due to the inductive effect of the electronegative chlorine atom. This strong band is typically observed in the 1775-1815 cm⁻¹ range for aromatic acyl chlorides[3][4].
-
Aromatic Ester (Ar-CO-OR): The C=O stretching vibration for an aromatic ester is typically found in the range of 1715-1730 cm⁻¹ [5][6]. The conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic esters.
-
-
C-O Stretching Region (1000-1300 cm⁻¹): Esters exhibit strong C-O stretching bands. For methyl 2-(chlorocarbonyl)benzoate, two distinct C-O stretches are expected: an asymmetric C-O-C stretch and a symmetric O-C-C stretch, typically appearing as strong bands within this region[7].
-
Aromatic C-H and C=C Stretching Region (3000-3100 cm⁻¹ and 1450-1600 cm⁻¹): The presence of the benzene ring will be confirmed by weak to medium C-H stretching bands above 3000 cm⁻¹ and characteristic C=C ring stretching "breathing" modes in the 1450-1600 cm⁻¹ range[8].
-
Aliphatic C-H Stretching Region (2850-2960 cm⁻¹): The methyl group of the ester will show C-H stretching vibrations in this region[8][9].
-
C-Cl Stretching Region (550-850 cm⁻¹): The carbon-chlorine bond of the acyl chloride will exhibit a stretching vibration in the fingerprint region of the spectrum[10].
Experimental Protocol
Safety Precautions: Handling a Corrosive and Moisture-Sensitive Reagent
Methyl 2-(chlorocarbonyl)benzoate is classified as a corrosive substance that is harmful if swallowed and causes severe skin burns and eye damage[1][11][12]. It is also highly sensitive to moisture and will react with water, including atmospheric humidity, to hydrolyze into the corresponding carboxylic acid, liberating toxic hydrogen chloride gas[1][13].
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a full-face shield.
-
A properly fitted lab coat.
Handling Procedures:
-
All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors[1][13].
-
Use dry glassware and syringes.
-
Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon) when not in use.
-
Have an appropriate spill kit and quenching agent (e.g., sodium bicarbonate) readily available.
Sample Preparation: Attenuated Total Reflectance (ATR) Method
Attenuated Total Reflectance (ATR) is the recommended sampling technique for methyl 2-(chlorocarbonyl)benzoate as it requires minimal sample preparation and is suitable for corrosive liquids[14][15]. The use of a diamond ATR crystal is highly advised due to its exceptional chemical resistance[14].
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and the system is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal. This is a critical step to ensure that any absorptions from the atmosphere or the crystal itself are subtracted from the sample spectrum.
-
Sample Application: In a chemical fume hood, carefully place a single drop of methyl 2-(chlorocarbonyl)benzoate onto the center of the diamond ATR crystal using a clean glass pipette[14].
-
Data Acquisition: Immediately initiate the spectral acquisition. A typical measurement consists of co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹[14].
-
Cleaning: After the measurement, carefully clean the ATR crystal. Use a dry, solvent-resistant wipe to absorb the bulk of the liquid. Then, perform a final cleaning with a suitable dry solvent (e.g., anhydrous hexane or chloroform) followed by a final wipe. Ensure the cleaning is performed thoroughly to prevent damage to the crystal and cross-contamination.
FTIR Analysis Workflow
The logical flow of the experimental procedure is outlined below.
Caption: Workflow for the FTIR analysis of methyl 2-(chlorocarbonyl)benzoate.
Data Interpretation and Expected Results
The resulting FTIR spectrum should be carefully examined for the presence of the characteristic absorption bands. The primary indicators of a successful synthesis and a pure product are the two strong carbonyl peaks.
Summary of Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3080 - 3030 | Aromatic C-H | Stretch | Medium to Weak |
| ~2955 | Aliphatic C-H (in -OCH₃) | Asymmetric Stretch | Weak |
| ~2850 | Aliphatic C-H (in -OCH₃) | Symmetric Stretch | Weak |
| ~1795 | Acyl Chloride (C=O) | Stretch | Strong, Sharp |
| ~1725 | Ester (C=O) | Stretch | Strong, Sharp |
| ~1590, 1575, 1480, 1440 | Aromatic C=C | Ring Stretch | Medium to Weak |
| ~1280 | Ester (C-O) | Asymmetric Stretch | Strong |
| ~1130 | Ester (C-O) | Symmetric Stretch | Strong |
| ~850 - 550 | C-Cl | Stretch | Medium |
Note: The exact positions of the peaks can vary slightly depending on the instrument and sampling conditions.
Analysis of a Representative Spectrum
A high-quality spectrum of methyl 2-(chlorocarbonyl)benzoate will be dominated by two key features in the carbonyl region. The peak for the acyl chloride C=O stretch around 1795 cm⁻¹ is expected to be sharp and very intense. The ester C=O stretch at approximately 1725 cm⁻¹ will also be strong and sharp. The significant separation of about 70 cm⁻¹ between these two peaks allows for their clear and unambiguous assignment[3][16].
The presence of a broad absorption band in the 2500-3300 cm⁻¹ region would indicate the presence of a carboxylic acid O-H group, suggesting that the sample has undergone hydrolysis. The absence of this broad band is a strong indicator of the sample's purity and the integrity of the acyl chloride functional group.
Conclusion
FTIR spectroscopy, particularly when coupled with the ATR sampling technique, is a powerful, rapid, and reliable method for the structural identification and purity assessment of methyl 2-(chlorocarbonyl)benzoate. The distinct vibrational frequencies of the acyl chloride and ester carbonyl groups provide a definitive spectral signature. By following the detailed protocol and safety guidelines presented in this application note, researchers and analysts can confidently verify the structure of this important synthetic intermediate, ensuring the quality and success of their scientific endeavors.
References
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ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
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National Institutes of Health. (n.d.). FTIR Spectroscopic Imaging of Wear and Corrosion Products within Joint Capsule Tissue from THR Patients. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle panel) and benzaldehyde (bottom panel) in chloroform (blue), THF (red), and acetonitrile (black). Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
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Harrick Scientific Products. (n.d.). A Corrosive Liquid Investigated by Diamond ATR Infrared Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-chlorobenzoate. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Labcompare. (2021). FTIR Sample Handling Buyer's Guide. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
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Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]
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ACS Publications. (2009). Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. The Journal of Physical Chemistry A. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]
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World Wide Journal of Multidisciplinary Research and Development. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Retrieved from [Link]
-
Asian Journal of Applied Chemistry Research. (2022). Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Application Notes & Protocols: A Senior Scientist's Guide to Handling Corrosive Acyl Chlorides in Research & Development
Abstract
Acyl chlorides are indispensable reagents in modern organic synthesis, prized for their high reactivity in forming esters, amides, and other critical functional groups.[1] However, this same reactivity makes them significant laboratory hazards. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of corrosive acyl chlorides. Moving beyond a simple checklist, this guide explains the chemical causality behind each safety recommendation, integrating field-proven insights to foster a self-validating system of safety and scientific integrity.
The Inherent Hazards of Acyl Chlorides: A Mechanistic Perspective
Understanding why acyl chlorides are hazardous is the cornerstone of safe handling. Their danger profile is multifaceted, stemming from high electrophilicity and reactivity.
-
Corrosivity and Moisture Sensitivity: The primary hazard is their violent reaction with water and other protic nucleophiles.[1][2][3] Upon contact with moisture—even atmospheric humidity—they rapidly hydrolyze to form the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[4] This reaction is the source of the fuming appearance and pungent odor of many acyl chlorides.[4] When this occurs on skin, in the eyes, or in the respiratory tract, the generated HCl causes severe chemical burns and tissue damage.[4][5][6]
-
Inhalation Toxicity: The vapor of acyl chlorides and the HCl gas produced upon hydrolysis are severely irritating to the respiratory system.[4] Inhalation can lead to coughing, shortness of breath, and in severe cases, a delayed onset of pulmonary edema—a life-threatening medical emergency where fluid accumulates in the lungs.[4][5][7]
-
Flammability: Many common acyl chlorides, particularly those with low molecular weight like acetyl chloride, are highly flammable liquids with low flash points and can form explosive vapor-air mixtures.[5][8][9]
-
Reactivity: Beyond water, they react exothermically and often violently with a wide range of compounds, including alcohols, amines, strong bases, and oxidizing agents.[4][5]
The Hierarchy of Controls: A Framework for Mitigating Risk
A robust safety plan relies on the "Hierarchy of Controls," a systematic approach that prioritizes the most effective measures. This framework should guide every experimental design involving acyl chlorides.
Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.
Implementing Controls for Acyl Chloride Use
Engineering Controls: The First Line of Defense
Physical changes to the workspace are the most reliable way to manage exposure.
-
Chemical Fume Hood: All work with acyl chlorides must be conducted in a properly functioning chemical fume hood to contain vapors and provide protection from splashes and fires.[6][10] The sash should be kept as low as possible.
-
Closed Systems: For larger scale reactions or continuous processes, the use of closed systems is recommended to minimize emissions.[7] This can include sealed reactors and the use of pumps for fluid transfer.[7]
-
Ventilation and Scrubbers: Local exhaust ventilation and dedicated scrubbers (e.g., a caustic scrubber) can be used to neutralize HCl gas vented from reaction vessels or storage areas.[7]
-
Emergency Equipment: An emergency safety shower and eyewash station must be readily accessible and unobstructed within the immediate work area.[11] Their functionality should be tested regularly.
Administrative Controls: Safe Work Practices
These are procedures and policies that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): A detailed, hazard-specific SOP must be written and approved before any new procedure involving acyl chlorides is undertaken.
-
Designated Areas: Clearly mark areas where acyl chlorides are stored and used.
-
Training: All personnel must receive documented training on the specific hazards of acyl chlorides, the contents of the Safety Data Sheet (SDS), and the emergency procedures before they are permitted to handle these chemicals.[6]
-
Waste Management: Develop a clear plan for the neutralization and disposal of residual acyl chlorides and contaminated materials. Waste must be segregated and labeled correctly.
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the sole means of protection.[7] It must be selected based on a thorough risk assessment.
| PPE Category | Specification | Rationale |
| Eye & Face | Chemical splash goggles are mandatory.[6][7] A full-face shield worn over goggles is required when there is a significant risk of splashing.[4][6] | Protects against splashes of corrosive liquid and the irritating effects of HCl vapor, which can cause severe eye damage.[2][7] |
| Hand Protection | Wear chemical-resistant gloves. Double-gloving is recommended. Suitable materials include nitrile or neoprene.[6] Always check the manufacturer's glove compatibility chart for the specific acyl chloride and solvent being used.[12] | Acyl chlorides cause severe skin burns.[4][5] Gloves must be selected for chemical resistance and dexterity. Contaminated gloves must be removed and disposed of properly immediately. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron or a full chemical protective suit may be necessary.[4][6][7] | Protects underlying skin from splashes and spills.[9] Flame-resistant material is critical due to the flammability of many acyl chlorides. |
| Respiratory | Typically not required if all work is performed within a certified fume hood. In case of ventilation failure or a large spill, a self-contained breathing apparatus (SCBA) is necessary for emergency response.[4][8] | Protects against inhalation of corrosive and toxic vapors that can cause severe lung damage.[4][7] |
Protocol: Safe Execution of a Laboratory-Scale Acylation Reaction
This protocol details the N-acylation of an amine, a common reaction involving an acyl chloride. The safety measures described are self-validating and integral to the experimental procedure.
Objective: To synthesize N-benzylacetamide from benzylamine and acetyl chloride.
Hazards: Acetyl chloride (highly flammable, corrosive, water-reactive), Benzylamine (corrosive), Triethylamine (flammable, corrosive), Dichloromethane (volatile, suspected carcinogen), Hydrogen Chloride gas (toxic, corrosive byproduct).
Step-by-Step Methodology
1. Preparation and Pre-Reaction Checks:
- Action: Don all required PPE (chemical splash goggles, face shield, flame-resistant lab coat, double-layered nitrile gloves).
- Safety Rationale: Establishes the final barrier of protection before any chemicals are handled.
- Action: Ensure the chemical fume hood is on, the sash is at the appropriate height, and the airflow is verified.
- Safety Rationale: Confirms the primary engineering control is operational to contain all vapors and potential splashes.
- Action: Clear the fume hood of all unnecessary equipment and chemicals, especially water and other incompatible materials.[5]
- Safety Rationale: Prevents accidental violent reactions and minimizes potential fuel sources in case of a fire.
- Action: Assemble dry glassware (round-bottom flask, addition funnel, condenser with drying tube) and ensure it is free of cracks or defects.
- Safety Rationale: Moisture in glassware will react with the acetyl chloride, generating pressure and HCl gas.[1] Damaged glassware can fail under thermal stress.
2. Reagent Setup:
- Action: In the fume hood, dissolve benzylamine and triethylamine in anhydrous dichloromethane in the reaction flask. Equip the flask with a magnetic stirrer and place it in an ice-water bath.
- Safety Rationale: The reaction is exothermic. The ice bath provides temperature control to prevent the reaction from running away. Triethylamine is a base used to neutralize the HCl generated in situ, preventing its release.
- Action: Carefully measure the required volume of acetyl chloride in a graduated cylinder and transfer it to the addition funnel.
- Safety Rationale: Performing all transfers inside the fume hood contains any fuming or vapors.
3. Reaction Execution:
- Action: Add the acetyl chloride dropwise from the addition funnel to the stirring amine solution over 30 minutes.
- Safety Rationale: Slow, controlled addition is critical for managing the exothermic nature of the reaction. Rapid addition can cause a dangerous increase in temperature and pressure.
- Action: After the addition is complete, allow the reaction to stir in the ice bath for an additional hour.
- Safety Rationale: Ensures the reaction goes to completion under controlled temperature conditions.
4. Reaction Workup and Quenching:
- Action: Prepare a separate beaker with a saturated sodium bicarbonate solution for quenching.
- Safety Rationale: The workup will involve an aqueous solution. Any unreacted acetyl chloride must be neutralized before contact with bulk water.
- Action: Slowly and carefully transfer the reaction mixture to the sodium bicarbonate solution with vigorous stirring.
- Safety Rationale: This step neutralizes the triethylamine hydrochloride salt and quenches any remaining traces of acetyl chloride. This must be done slowly to manage CO₂ evolution and prevent foaming over.
- Action: Proceed with the standard aqueous workup and extraction.
5. Waste Disposal:
- Action: All aqueous waste should be neutralized before being added to the appropriate aqueous waste container. Halogenated organic waste (dichloromethane) must be collected in a separate, clearly labeled container.
- Safety Rationale: Prevents incompatible waste streams from being mixed, which could lead to dangerous reactions in the waste container.
- Action: Dispose of all contaminated gloves, paper towels, and other solid waste in a designated solid hazardous waste container.
- Safety Rationale: Prevents exposure to residual chemicals on contaminated materials.
Emergency Procedures: Planning for the Unexpected
Chemical Spills
-
Action: Evacuate the immediate area and alert nearby personnel.
-
Action: If the spill is large or outside the fume hood, pull the fire alarm and evacuate the lab. Contact emergency services.
-
Action: For a small spill inside a fume hood, use a neutral absorbent material like vermiculite or dry sand.[5] NEVER USE WATER OR COMBUSTIBLE ABSORBENTS. [5]
-
Action: Collect the absorbed material using non-sparking tools into a sealed container for hazardous waste disposal.[8]
-
Action: Decontaminate the area thoroughly.
Personal Exposure
-
Skin Contact: Immediately go to the nearest safety shower.[7] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[4][7] Seek immediate medical attention.[4][5]
-
Eye Contact: Immediately use an eyewash station to flush the eyes with water for at least 15-30 minutes, holding the eyelids open.[5][8] Remove contact lenses if possible.[8] Seek immediate medical attention.[4]
-
Inhalation: Move the victim to fresh air immediately.[4][8] If breathing has stopped, begin artificial respiration.[5] Seek immediate medical attention. Be aware that symptoms like pulmonary edema may be delayed.[4][7]
-
Ingestion: Do NOT induce vomiting.[4][8] Rinse the mouth with water if the person is conscious.[8] Seek immediate medical attention.[4]
Storage and Handling
-
Storage: Store acyl chlorides in a cool, dry, and well-ventilated area, away from heat and ignition sources.[6][8] They must be stored separately from incompatible materials such as water, alcohols, bases, and oxidizing agents.[5][6] Use tightly sealed containers, potentially with a secondary containment tray.[4][13]
-
Transport: When moving acyl chlorides within the lab, use a sealed, unbreakable secondary container to protect against breakage and spills.
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Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]
-
Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health. [Link]
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Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Yufeng. [Link]
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Troubleshooting & Optimization
How to prevent hydrolysis of methyl 2-(chlorocarbonyl)benzoate during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Reactions
Welcome to the technical support center. This guide is designed to provide you with in-depth, field-proven insights into the successful use of methyl 2-(chlorocarbonyl)benzoate in your synthetic protocols. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only prevent the common pitfall of hydrolysis but also to understand the underlying chemical principles that govern the reactivity of this versatile reagent.
Methyl 2-(chlorocarbonyl)benzoate is a highly reactive acyl chloride, making it an excellent building block for the synthesis of a wide range of esters and amides. However, this high reactivity also makes it extremely susceptible to hydrolysis, which can lead to low yields, impure products, and wasted resources. This guide will provide you with the necessary information to mitigate these risks and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis in the context of methyl 2-(chlorocarbonyl)benzoate, and why is it a problem?
A: Hydrolysis is a chemical reaction in which a molecule of water reacts with another substance, causing it to break down. In the case of methyl 2-(chlorocarbonyl)benzoate, the acyl chloride group reacts with water to form the corresponding carboxylic acid, monomethyl phthalate.[1][2] This is a significant problem for several reasons:
-
Consumption of Starting Material: The hydrolysis reaction consumes your starting material, leading to a lower yield of your desired product.
-
Formation of Byproducts: The formation of monomethyl phthalate introduces an impurity into your reaction mixture that can be difficult to remove, complicating your purification process.
-
Generation of HCl: The hydrolysis reaction also produces hydrochloric acid (HCl), which can catalyze other unwanted side reactions or degrade sensitive functional groups on your substrate.
Q2: I'm seeing a significant amount of a water-soluble byproduct in my reaction workup. Could this be due to hydrolysis?
A: Yes, it is highly likely. The product of hydrolysis, monomethyl phthalate, is a carboxylic acid, which is significantly more polar and water-soluble than the starting acyl chloride or the desired ester or amide product. If you are observing a substantial amount of a byproduct that partitions into the aqueous phase during an extraction, it is a strong indicator that hydrolysis has occurred.
Q3: What are the primary sources of water that can cause hydrolysis in my reaction?
A: Water can be introduced into your reaction from several sources, and it is crucial to be meticulous in excluding it. The most common sources include:
-
Solvents: Using solvents that have not been properly dried is a major contributor to hydrolysis.
-
Reagents: The amine or alcohol you are reacting with the acyl chloride may contain residual water.
-
Glassware: Improperly dried glassware can harbor a thin film of moisture on its surface.
-
Atmosphere: Exposure of the reaction to the ambient atmosphere, which naturally contains moisture, can be a significant source of water, especially on humid days.
Q4: How can I effectively prevent hydrolysis of methyl 2-(chlorocarbonyl)benzoate during my reactions?
A: Preventing hydrolysis requires a multi-faceted approach focused on maintaining strictly anhydrous (water-free) conditions throughout your experiment.[1][2][3] Key strategies include:
-
Use of Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile should be dried over appropriate drying agents (e.g., calcium hydride for DCM, sodium/benzophenone for THF) or passed through a solvent purification system.
-
Drying of Reagents: Ensure that your alcohol or amine is dry. Liquid reagents can be dried over molecular sieves, while solid reagents can be dried in a vacuum oven.
-
Proper Glassware Preparation: All glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours or flame-dried under a stream of inert gas immediately before use.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.
-
Use of a Non-Nucleophilic Base: The addition of a non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is highly recommended.[1] These bases act as scavengers for the HCl generated during the reaction, preventing it from catalyzing hydrolysis.[4] They do not react with the acyl chloride themselves.
Q5: Can the reaction temperature influence the rate of hydrolysis?
A: Absolutely. Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is often advantageous to run reactions with methyl 2-(chlorocarbonyl)benzoate at low temperatures, such as 0 °C or even -78 °C (using a dry ice/acetone bath), especially during the initial addition of reagents.[5] This helps to minimize the rate of hydrolysis relative to the rate of the desired reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product. | 1. Significant hydrolysis of the starting material.2. Inactive reagents.3. Incorrect reaction temperature. | 1. Rigorously follow anhydrous protocols (see FAQ 4).2. Use fresh or purified reagents.3. Optimize the reaction temperature; consider starting at a lower temperature. |
| Presence of a significant amount of monomethyl phthalate in the crude product. | 1. Inadequate drying of solvents, reagents, or glassware.2. Exposure of the reaction to the atmosphere. | 1. Re-evaluate and improve your drying procedures.2. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Formation of a white precipitate upon addition of the amine/alcohol. | 1. This is often the hydrochloride salt of the amine or the protonated alcohol, which is expected.2. If the reaction stalls, it could indicate that the base is not effectively neutralizing the generated HCl. | 1. This is a normal observation and indicates the reaction is proceeding.2. Ensure you are using a sufficient amount of a suitable non-nucleophilic base (at least one equivalent). |
| The reaction mixture turns dark or shows signs of decomposition. | 1. The reaction temperature may be too high.2. The substrate or reagents may be unstable under the reaction conditions. | 1. Run the reaction at a lower temperature.2. Consider using a milder acylating agent if possible, or protect sensitive functional groups. |
Experimental Protocols
Protocol 1: General Procedure for the Amidation of Methyl 2-(chlorocarbonyl)benzoate under Anhydrous Conditions
This protocol provides a detailed, step-by-step methodology for the synthesis of an amide from methyl 2-(chlorocarbonyl)benzoate, with a focus on preventing hydrolysis.
Materials:
-
Methyl 2-(chlorocarbonyl)benzoate
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA), freshly distilled
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Assemble the oven-dried glassware while it is still hot and immediately place it under a positive pressure of inert gas.
-
Reagent Preparation: In the round-bottom flask, dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve methyl 2-(chlorocarbonyl)benzoate (1.05 eq.) in anhydrous DCM in the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Chemistry
Hydrolysis Mechanism
The following diagram illustrates the nucleophilic acyl substitution mechanism by which water hydrolyzes methyl 2-(chlorocarbonyl)benzoate.
Caption: Mechanism of Hydrolysis
Anhydrous Reaction Workflow
This workflow diagram outlines the critical steps to ensure an anhydrous reaction environment.
Caption: Anhydrous Reaction Workflow
By diligently following these guidelines and understanding the principles behind them, you will be well-equipped to prevent the hydrolysis of methyl 2-(chlorocarbonyl)benzoate and achieve high yields of your desired products in a reproducible manner.
References
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. [Link]
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Why Acid chloride does not react with tertiary amine? Chemistry Stack Exchange. [Link]
-
Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. [Link]
-
Acid Chlorides react with carboxylic acids to form anhydrides. Chemistry LibreTexts. [Link]
-
How come my acid chloride reacts with tertiary amine? ResearchGate. [Link]
-
Acyl Chlorides and Acid Anhydrides. chemrevise. [Link]
- Method for the synthesis of amides and related products from esters or ester-like compounds.
-
Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]
-
Acyl Chlorides (A-Level). ChemistryStudent. [Link]
-
Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Can methyl benzoate be hydrolyzed? Quora. [Link]
-
The reactions of acyl chlorides and acid anhydrides. Crunch Chemistry. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
-
Amidation of methyl benzoate with various amines. ResearchGate. [Link]
-
Methyl Benzoate. PubChem - NIH. [Link]
-
Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]
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Methyl benzoate MSDS. [Link]
-
Synthesis and Reactions of Amides. YouTube. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
-
METHYL BENZOATE. Ataman Kimya. [Link]
-
Acid Chloride + Ammonia = Amide (Mechanism). YouTube. [Link]
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- 5. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Side Reactions of o-Carbomethoxybenzoyl Chloride
Welcome to the technical support guide for o-carbomethoxybenzoyl chloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional reagent. Its unique structure, featuring a highly reactive acyl chloride and a more stable methyl ester in an ortho configuration, allows for complex molecular constructions. However, this same structure presents specific challenges, often leading to unexpected side products.
This guide provides in-depth, experience-driven answers to common problems, focusing on the causality behind side product formation and offering robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Section 1: Reagent Integrity and Handling
Question 1: My acylation reaction has a low yield, and I primarily recover the corresponding carboxylic acid of my nucleophile, alongside 2-carbomethoxybenzoic acid. What is the likely cause?
Answer: This is a classic symptom of reagent degradation due to hydrolysis. o-Carbomethoxybenzoyl chloride is extremely sensitive to moisture. The acyl chloride functional group reacts readily with even trace amounts of water in your solvents, on your glassware, or from the atmosphere.[1][2][3]
This hydrolysis converts the starting material into the unreactive 2-carbomethoxybenzoic acid. The HCl gas produced during this hydrolysis can then protonate your amine or other basic nucleophiles, rendering them non-nucleophilic and halting your desired reaction.
Causality: The carbon atom of the acyl chloride is highly electrophilic due to the inductive effect of the adjacent oxygen and chlorine atoms. Water, acting as a nucleophile, attacks this carbon in a nucleophilic addition-elimination reaction, with the chloride ion being an excellent leaving group.[2][4]
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours and allow it to cool in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄) immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves for aprotic solvents like DCM, THF).
-
Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon). This can be achieved using a balloon setup or a Schlenk line.
-
Reagent Handling: If possible, use a freshly opened bottle of o-carbomethoxybenzoyl chloride. Older bottles may have absorbed atmospheric moisture. For highly sensitive reactions, consider purifying the reagent by vacuum distillation before use.[5]
Section 2: Identifying and Mitigating Common Side Products
Question 2: I'm reacting o-carbomethoxybenzoyl chloride with a primary amine at room temperature and see my desired amide product, but also a significant secondary product with a mass corresponding to the loss of methanol (CH₃OH). What is this side product and how is it formed?
Answer: You are observing the formation of an N-substituted phthalimide . This is arguably the most common and challenging side product when working with primary amines and o-carbomethoxybenzoyl chloride.
The reaction proceeds in two steps:
-
Initial Acylation: The primary amine attacks the highly reactive acyl chloride to form the expected intermediate, methyl 2-(alkylcarbamoyl)benzoate. This is a rapid and usually high-yielding reaction.
-
Intramolecular Cyclization: The amide nitrogen of this intermediate then acts as an intramolecular nucleophile, attacking the adjacent methyl ester carbonyl. This subsequent reaction displaces methanol and forms a stable, five-membered phthalimide ring.
This cyclization can occur even at room temperature but is significantly accelerated by heat or the presence of a base.
// Reactants Start [label="o-Carbomethoxybenzoyl\nChloride + R-NH₂"];
// Intermediate Intermediate [shape=box, style=rounded, label="Intermediate:\nMethyl 2-(alkylcarbamoyl)benzoate", fillcolor="#F1F3F4", style=filled];
// Products DesiredProduct [shape=box, style=rounded, label="Desired Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; SideProduct [shape=box, style=rounded, label="Side Product:\nN-substituted Phthalimide\n(+ CH₃OH)", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];
// Edges Start -> Intermediate [label="Step 1: Acylation\n(Fast, Desired)"]; Intermediate -> DesiredProduct [label="Isolation at\nlow temp"]; Intermediate -> SideProduct [label="Step 2: Intramolecular\nCyclization (Slow/Heat)"]; } enddot Caption: Formation pathway of N-substituted phthalimide.
Mitigation Strategies:
-
Temperature Control: Perform the initial acylation at low temperatures (0°C to -20°C) and do not let the reaction warm to room temperature for extended periods.
-
Stoichiometry and Addition: Add the acyl chloride solution dropwise to the amine solution to avoid localized heating and high concentrations.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. Avoid bases that can act as nucleophilic catalysts.
-
Work-up: Quench the reaction with a weak acid (e.g., saturated NH₄Cl solution) while cold and proceed with extraction immediately to isolate the intermediate amide before it has a chance to cyclize.
Question 3: My reaction mixture shows a peak with an m/z of 148.1. My starting material is gone. What is this impurity?
Answer: A peak with a mass-to-charge ratio of approximately 148.1 g/mol strongly suggests the presence of phthalic anhydride .[6] This side product can form from o-carbomethoxybenzoyl chloride, especially under thermal stress or in the presence of certain catalysts.
The formation mechanism can be complex, but it essentially involves the loss of both the methyl group from the ester and the chloride from the acyl chloride, followed by intramolecular cyclization. This can be promoted by:
-
High reaction temperatures.
-
Presence of residual acid or Lewis acids that can facilitate cleavage of the methyl ester.
-
Extended reaction times.
Prevention:
-
Maintain strict temperature control throughout the reaction.
-
Ensure starting materials and catalysts are of high purity.
-
If purification by distillation is attempted, use high vacuum and the lowest possible temperature to minimize thermal decomposition to phthalic anhydride.[7]
Section 3: Analytical Troubleshooting
Question 4: What is the most effective way to monitor my reaction for these potential side products in real-time?
Answer: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for monitoring these reactions.[8][9] It provides simultaneous information on the consumption of starting materials and the formation of both the desired product and any side products.
Analytical Protocol: Reaction Monitoring by LC-MS
-
Sample Preparation: At various time points, withdraw a small aliquot (~5-10 µL) from the reaction mixture. Immediately quench it in a larger volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This dilutes the sample and stops the reaction.
-
Chromatography: Use a reverse-phase C18 column. A gradient method is typically effective, starting with high aqueous content (e.g., 95% water with 0.1% formic acid) and ramping to high organic content (e.g., 95% acetonitrile with 0.1% formic acid).
-
Detection: Monitor the reaction using both a UV detector (e.g., at 254 nm) and the mass spectrometer.
-
Analysis: Extract the ion chromatograms for the theoretical masses of all expected species. This allows for sensitive detection even if the side products are minor and not easily visible on the UV chromatogram.
Summary Data Table
| Common Side Product | Chemical Formula | Molecular Weight ( g/mol ) | Favored By | Key Analytical Signature (LC-MS) |
| 2-Carbomethoxybenzoic Acid | C₉H₈O₄ | 180.16 | Presence of moisture | [M+H]⁺ = 181.05 |
| N-Substituted Phthalimide | Varies | (MW of Amide) - 32.04 | Heat, long reaction times, primary amines | [M+H]⁺ = (MW of desired amide) - 31.02 |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | High thermal stress | [M+H]⁺ = 149.02 |
References
-
Wikipedia. Phthalic anhydride. [Link]
-
Chemistry LibreTexts. 17.6: Reactions of Alcohols. [Link]
- Google Patents. CN117756625B - Preparation method of o-ethoxybenzoyl chloride.
-
PubMed Central (PMC). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. [Link]
-
ResearchGate. What is best condition for benzolation of primary aromatic amines in presence of secondary amine?. [Link]
-
Pharmaffiliates. Benzyl Chloride-impurities. [Link]
-
YouTube. Making benzoyl chloride. [Link]
- Google Patents. CN102471210A - Process and apparatus for preparing phthalic acid/phthalic anhydride.
-
Chemguide. Explaining the reaction between acyl chlorides and alcohols - addition / elimination. [Link]
-
Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]
- Google Patents.
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
-
Agilent Technologies. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
-
YouTube. How to make Phthalic acid and Phthalic Anhydride. [Link]
-
YouTube. Part 7 - A Levels Organic Chem, Hydrolysis of Chlorobenzene, Halagenoalkane, Acylchloride. [Link]
-
Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
- Google Patents. CN103487545A - Liquid chromatography detection method for carbachol content and impurity content.
-
PubMed. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. [Link]
- Google Patents.
-
YouTube. 12.6 Substitution Reactions of Alcohols | Organic Chemistry. [Link]
-
Asian Journal of Chemistry. Phthalic Anhydride--A Valuable Petrochemical. [Link]
-
YouTube. Acid chloride hydrolysis example. [Link]
-
Organic Syntheses. SYMMETRICAL AND UNSYMMETRICAL o-PHTHALYL CHLORIDES. [Link]
-
ResearchGate. A Single RP-LC Method for the Determination of Benzalkonium Chloride and Its Potential Impurities in Benzalkonium Chloride Raw Material. [Link]
-
StudyMind. Organic Chemistry Revision Sheets Reaction Mechanism Notes. [Link]
-
Agilent Technologies. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]
-
YouTube. Hydrolysis of an acid chloride. [Link]
-
Royal Society of Chemistry. SN2 character of hydrolysis of benzoyl chloride. [Link]
Sources
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- 6. Phthalic anhydride - Wikipedia [en.wikipedia.org]
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- 8. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
Troubleshooting low yields in N-phthalylation reactions
Welcome to the technical support center for N-phthalylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of N-phthaloylated compounds. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the N-phthalylation reaction?
N-phthalylation is a chemical reaction that introduces a phthaloyl group onto a primary amine. This is a crucial step in the Gabriel synthesis of primary amines, where the phthalimide group acts as a protecting group for the amine. The reaction typically involves the condensation of a primary amine with phthalic anhydride or its derivatives. The phthalimide formed is stable to many reagents but can be cleaved under specific conditions to release the primary amine.
Q2: What are the most common applications of N-phthalylation in research and development?
The primary application of N-phthalylation is in the Gabriel synthesis to prepare primary amines from alkyl halides. This method is favored because it prevents the over-alkylation that can occur when reacting alkyl halides directly with ammonia. Beyond this, N-phthaloylated products, particularly those derived from amino acids, serve as important intermediates in the synthesis of peptides, pharmaceuticals, and other complex organic molecules. The phthaloyl group can direct the stereochemistry of subsequent reactions and protect the amine functionality during other synthetic transformations.
Troubleshooting Guide: Low Yields in N-Phthalylation Reactions
Low yields are a frequent challenge in N-phthalylation reactions. This section provides a systematic approach to identifying and resolving the root causes of suboptimal outcomes.
Issue 1: The reaction is incomplete, resulting in a low yield of the desired N-phthaloylated product.
| Potential Cause & Explanation | Troubleshooting Action |
| Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the activation energy barrier is not being sufficiently overcome. | Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction duration. For instance, refluxing in glacial acetic acid for an extended period, such as 7 hours instead of 5, can improve yields.[1] Microwave-assisted synthesis can also be explored to significantly reduce reaction times.[1] |
| Suboptimal Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing the reaction rate. A poor solvent can lead to a heterogeneous reaction mixture and slow kinetics. | Select an appropriate solvent. Polar aprotic solvents like DMF, DMAc, or NMP are often effective as they can dissolve both the amine and phthalic anhydride.[2] Glacial acetic acid can serve as both a solvent and a catalyst.[3] The choice of solvent can significantly impact reaction rates.[4] |
| Inadequate Mixing: If the reaction mixture is not homogenous, localized concentrations of reactants can lead to side reactions or incomplete conversion. | Ensure efficient stirring. Use a magnetic stir bar and stir plate or an overhead stirrer for larger scale reactions to maintain a homogenous mixture throughout the reaction. |
| Poor Quality Starting Materials: Impurities in the amine or phthalic anhydride can interfere with the reaction. The presence of water can hydrolyze the phthalic anhydride. | Use high-purity, dry reagents. Ensure phthalic anhydride is free from phthalic acid. Dry solvents and reagents before use, especially if the reaction is sensitive to moisture.[5] |
Issue 2: Significant formation of byproducts is observed, consuming starting materials and reducing the desired product yield.
| Potential Cause & Explanation | Troubleshooting Action |
| Formation of Phthalamic Acid Intermediate: The initial reaction between the amine and phthalic anhydride forms a phthalamic acid intermediate. Incomplete cyclization to the phthalimide results in this as a major byproduct.[3] | Promote cyclization. Higher reaction temperatures and the use of a dehydrating agent or an acid catalyst can facilitate the intramolecular cyclization to the desired imide. Glacial acetic acid is effective in this role.[3] |
| Side Reactions of the Substrate: If the amine substrate contains other reactive functional groups, they may compete with the amino group in reacting with phthalic anhydride. | Protect other reactive functional groups. If your substrate has other nucleophilic groups (e.g., hydroxyls), consider protecting them before the N-phthalylation step. |
| Decomposition of Product or Reactants: At excessively high temperatures or prolonged reaction times, the starting materials or the N-phthaloylated product may decompose. | Optimize reaction temperature and time. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the reaction is complete. |
Issue 3: The desired product is lost during the workup and purification process.
| Potential Cause & Explanation | Troubleshooting Action |
| Product Solubility in the Aqueous Phase: The N-phthaloylated product may have some solubility in the aqueous phase during extraction, leading to losses. This is particularly relevant for N-phthaloylated amino acids.[1] | Adjust the pH during workup. For acidic products like N-phthaloylglycine, ensure the aqueous solution is sufficiently acidified to minimize its solubility before extraction with an organic solvent.[1] For basic products, basifying the aqueous layer can aid in extraction. |
| Improper Recrystallization Technique: Using too much solvent or cooling the solution too quickly can result in low recovery of the purified product. | Optimize the recrystallization procedure. Use a minimal amount of hot solvent to dissolve the crude product. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[1] |
| Product Volatility: Some smaller N-phthaloylated compounds may be volatile and can be lost during solvent removal under high vacuum. | Use caution during solvent removal. Use a rotary evaporator at a controlled temperature and pressure. For highly volatile compounds, consider alternative purification methods like column chromatography. |
Experimental Protocols
Protocol 1: General Procedure for N-Phthalylation of an Amino Acid (e.g., Glycine)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the amino acid (1.0 eq) and phthalic anhydride (1.0-1.1 eq).
-
Solvent Addition: Add glacial acetic acid to the flask to create a stirrable slurry.
-
Heating: Heat the reaction mixture to reflux (around 118 °C for acetic acid) and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove acetic acid.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-phthaloylated amino acid.[1]
-
Dry the purified product under vacuum.
-
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Sample Preparation: Prepare dilute solutions of your starting amine, phthalic anhydride, and a co-spot (a mixture of both starting materials) in a suitable solvent (e.g., ethyl acetate).
-
Spotting: Spot the starting materials, co-spot, and a sample from your reaction mixture on a TLC plate.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the spots under a UV lamp (phthalic anhydride and the product are often UV active). The reaction is complete when the spot corresponding to the limiting reagent has disappeared.
Data Presentation
Table 1: Troubleshooting Summary for Low Yields in N-Phthalylation
| Symptom | Potential Cause | Recommended Action |
| Incomplete reaction | Insufficient time/temperature, poor solvent, inadequate mixing | Increase reaction time/temperature, optimize solvent, ensure vigorous stirring |
| Multiple spots on TLC | Side reactions, formation of phthalamic acid intermediate | Use protecting groups, promote cyclization with heat/catalyst |
| Low product recovery after workup | Product solubility in aqueous phase, improper recrystallization | Adjust pH during extraction, optimize recrystallization technique |
Visualization of Troubleshooting Workflow
Below is a DOT script for a diagram illustrating a logical workflow for troubleshooting low yields in N-phthalylation reactions.
Caption: Troubleshooting workflow for low N-phthalylation yields.
References
- BenchChem Technical Support Team. (2025, December). Optimizing reaction conditions for the synthesis of N-Phthaloylglycine. BenchChem.
- BenchChem. (n.d.). How to improve the yield of N-Phenylphthalimide synthesis.
-
Master Organic Chemistry. (2024, June 5). The Gabriel Synthesis. Retrieved from [Link]
- BenchChem. (n.d.). How to improve the yield of N-Phenylphthalimide synthesis.
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University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
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Wikipedia. (2023, January 22). Gabriel synthesis. Retrieved from [Link]
-
Science.gov. (n.d.). phthalic anhydride pa: Topics by Science.gov. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Solvent effects. Retrieved from [Link]
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Technical Support Center: Expert Guidance on Handling Methyl 2-(chlorocarbonyl)benzoate
Welcome to the technical support center for methyl 2-(chlorocarbonyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the challenges associated with this highly reactive and moisture-sensitive reagent. Here, you will find practical, field-proven insights to ensure the success and integrity of your experiments.
Introduction: Understanding the Challenge
Methyl 2-(chlorocarbonyl)benzoate is a valuable bifunctional reagent, featuring both a methyl ester and a highly reactive acyl chloride. This structure makes it a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] However, its utility is intrinsically linked to its primary challenge: extreme sensitivity to moisture. The acyl chloride moiety readily hydrolyzes upon contact with water, even atmospheric humidity, to form methyl 2-carboxybenzoate and corrosive hydrogen chloride gas. This degradation not only consumes the starting material but can also introduce impurities that complicate subsequent reactions and purifications.
This guide provides a comprehensive framework for mitigating these challenges, ensuring that you can handle methyl 2-(chlorocarbonyl)benzoate with confidence and achieve reproducible, high-quality results.
Troubleshooting Guide: Common Issues and Solutions
The following table addresses common problems encountered when working with methyl 2-(chlorocarbonyl)benzoate, with a focus on issues arising from its moisture sensitivity.
| Problem | Probable Cause(s) | Recommended Solutions & Preventative Measures |
| Low or no yield of the desired product (e.g., ester, amide) | Hydrolysis of methyl 2-(chlorocarbonyl)benzoate: The primary cause is the reaction of the acyl chloride with water to form the unreactive carboxylic acid. This can occur due to wet solvents, glassware, or exposure to atmospheric moisture. | Ensure rigorously dry conditions: - Use freshly distilled, anhydrous solvents. Common drying agents include calcium hydride for non-protic solvents.[2]- Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under a stream of inert gas.- Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon.[3][4]- Use Schlenk line or glovebox techniques for all manipulations.[3][5][6] |
| Formation of an acidic byproduct | Hydrolysis of the acyl chloride: The formation of methyl 2-carboxybenzoate and HCl will lower the pH of the reaction mixture. | Monitor pH: If the reaction is not meant to be acidic, the presence of acid indicates hydrolysis.Purification: The acidic byproduct can often be removed by a basic wash (e.g., with aqueous sodium bicarbonate) during workup. Be cautious of potential saponification of the methyl ester under strongly basic conditions. |
| Inconsistent reaction rates or stalling | Partial hydrolysis of the starting material: The presence of the less reactive carboxylic acid will reduce the concentration of the acyl chloride, leading to slower or incomplete reactions. | Verify the purity of the starting material: Before use, consider analyzing the methyl 2-(chlorocarbonyl)benzoate by FTIR or ¹H NMR to check for the presence of the hydrolysis product.Use a fresh bottle or freshly prepared reagent: If the reagent has been opened multiple times, its purity may be compromised. |
| Difficulty in purifying the final product | Presence of the hydrolysis byproduct: The carboxylic acid byproduct can have similar solubility properties to the desired product, making purification by chromatography or crystallization challenging. | Optimize the workup: A careful aqueous wash with a mild base can selectively remove the acidic impurity.Recrystallization: Choose a solvent system that maximizes the solubility difference between the product and the impurity. |
| Side reactions in Friedel-Crafts acylation | Deactivation of the Lewis acid catalyst: Water can react with Lewis acids like AlCl₃, reducing their catalytic activity.[7] | Use a stoichiometric amount or slight excess of a high-quality Lewis acid. Perform the reaction under strictly anhydrous conditions. Add the Lewis acid to the solvent and substrate before introducing the acyl chloride. |
Frequently Asked Questions (FAQs)
Q1: How can I be certain that my methyl 2-(chlorocarbonyl)benzoate has not degraded?
A1: The best way to assess the purity of your reagent is through spectroscopic analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A pure sample of methyl 2-(chlorocarbonyl)benzoate will show a characteristic strong carbonyl stretch for the acyl chloride around 1785-1815 cm⁻¹. The ester carbonyl will appear around 1720-1740 cm⁻¹. Upon hydrolysis, the acyl chloride peak will diminish, and a broad O-H stretch will appear for the carboxylic acid (around 2500-3300 cm⁻¹), along with a shift in the carbonyl region as the carboxylic acid C=O absorbs around 1700-1725 cm⁻¹.
-
¹H NMR Spectroscopy: The protons on the aromatic ring of methyl 2-(chlorocarbonyl)benzoate will have a distinct chemical shift pattern. The hydrolysis product, methyl 2-carboxybenzoate, will have a different pattern and a broad singlet for the carboxylic acid proton (often >10 ppm). Comparing the integration of these signals can provide a quantitative measure of degradation.
Q2: What is the best way to store methyl 2-(chlorocarbonyl)benzoate?
A2: It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place.[8] A refrigerator or a desiccator cabinet is ideal. If the original container has been opened, it is best to flush the headspace with an inert gas before resealing. For long-term storage, consider aliquoting the reagent into smaller, single-use containers in a glovebox to prevent repeated exposure of the bulk material to the atmosphere.
Q3: Can I use a drying agent directly in my reaction flask?
A3: While it is common to use drying agents to remove residual water from solvents before use, adding them directly to a reaction mixture containing methyl 2-(chlorocarbonyl)benzoate is generally not recommended. Some drying agents can react with the acyl chloride or interfere with the reaction. The best practice is to use thoroughly dried solvents from the outset.
Q4: What are the key differences between handling this reagent on a Schlenk line versus in a glovebox?
A4: Both techniques are excellent for maintaining an inert atmosphere.
-
Glovebox: Provides a completely enclosed inert environment, which is ideal for weighing out solids and preparing reaction mixtures without any exposure to air. This is the preferred method for handling highly sensitive reagents.[3][6]
-
Schlenk line: Uses a dual manifold for vacuum and inert gas to de-gas and backfill glassware, allowing for reactions to be carried out under an inert atmosphere on the benchtop. It is highly effective but requires more technical skill to ensure a completely moisture-free environment, especially during transfers.[4]
The choice often depends on the scale of the reaction and the available equipment. For routine use and smaller scales, a well-practiced Schlenk line technique is often sufficient.
Experimental Protocols
Protocol 1: General Handling and Storage of Methyl 2-(chlorocarbonyl)benzoate
-
Preparation: Before handling the reagent, ensure all glassware is either flame-dried under vacuum or oven-dried for at least 4 hours at 120°C and cooled in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: All manipulations should be performed under a positive pressure of dry nitrogen or argon. This can be achieved using a Schlenk line or inside a glovebox.[3][4]
-
Dispensing: If using a Schlenk line, use a positive pressure of inert gas to flush the container before opening. Use a clean, dry syringe or cannula for transferring the liquid reagent.
-
Storage: After dispensing, flush the headspace of the storage bottle with inert gas before tightly resealing. Store in a cool, dry, and dark place.
Protocol 2: Synthesis of an Amide using Methyl 2-(chlorocarbonyl)benzoate
This protocol outlines a general procedure for the amidation of methyl 2-(chlorocarbonyl)benzoate.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of methyl 2-(chlorocarbonyl)benzoate (1.05 equivalents) in anhydrous DCM to the cooled amine solution via syringe over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizing the Problem: Hydrolysis and Handling Workflow
The following diagrams illustrate the critical concepts of hydrolysis and the recommended handling workflow.
Caption: Hydrolysis of methyl 2-(chlorocarbonyl)benzoate.
Caption: Recommended workflow for moisture-sensitive experiments.
References
- Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-.
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Brough, P. A., et al. (2012). Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist. Journal of Medicinal Chemistry, 55(1), 314-326. [Link]
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Methyl 2-methyl benzoate 1H NMR Spectrum. SpectraBase. [Link]
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Lab5 procedure esterification. [Link]
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FTIR spectrum of C12, C14 and C16 MES. ResearchGate. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
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Gavette, J. V., et al. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics, 42(3), 183-193. [Link]
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methyl 2-(chlorocarbonyl)benzoate. MySkinRecipes. [Link]
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Acyl chlorides stability. Sciencemadness Discussion Board. [Link]
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Procedure. Organic Syntheses. [Link]
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Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
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Amidation of methyl benzoate with various amines. ResearchGate. [Link]
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Removing oxalyl chloride from acid chloride intermediate in ester formation. Reddit. [Link]
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Supplementary Information. Royal Society of Chemistry. [Link]
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Supporting information for. The Royal Society of Chemistry. [Link]
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Glove Boxes for Sensitive Chemicals & Materials. Inert Corporation. [Link]
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Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]
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Burfield, D. R., & Smithers, R. H. (1983). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 48(14), 2420-2422. [Link]
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An improved and practical synthesis of tranexamic acid. LookChem. [Link]
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Friedel-Crafts Acylation Example Problems. YouTube. [Link]
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Standard Operating Procedures: Bart Laboratory. Purdue Chemistry. [Link]
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THE REACTIONS OF ALIPHATIC ACID CHLORIDES. Sciencemadness.org. [Link]
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Methyl Benzoate. PubChem. [Link]
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Bowden, K., & Taylor, G. R. (1967). Mechanism of the alkaline hydrolysis of methyl 2-benzoylbenzoates. Chemical Communications (London), (21), 1112-1112. [Link]
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Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]
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Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. [Link]
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Drying solvents. Sciencemadness Wiki. [Link].php/Drying_solvents)
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How to increase the stability of methyl 2-(chlorocarbonyl)benzoate in solution
Welcome to the technical support center for methyl 2-(chlorocarbonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling this reactive compound. Our goal is to move beyond simple instructions and explain the fundamental chemistry driving our protocol recommendations, empowering you to increase experimental success and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is poor and inconsistent. I suspect my methyl 2-(chlorocarbonyl)benzoate is degrading. What is the primary cause and how can I prevent it?
Answer:
This is the most common issue encountered with methyl 2-(chlorocarbonyl)benzoate. The primary cause of degradation is its high reactivity toward nucleophiles, especially water. The compound contains a highly electrophilic acyl chloride functional group which is extremely susceptible to hydrolysis.[1][2]
Causality: The Hydrolysis Pathway
Even trace amounts of moisture in your solvent, on your glassware, or from the atmosphere can lead to a rapid reaction where water acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This initiates a nucleophilic acyl substitution reaction that irreversibly converts your starting material into 2-(methoxycarbonyl)benzoic acid and generates hydrochloric acid (HCl) as a byproduct.[3] This side reaction not only consumes your reagent but the HCl generated can sometimes catalyze other unwanted side reactions, further complicating your experiment.
Core Directive for Stability: RIGOROUS EXCLUSION OF MOISTURE.
To ensure the stability of your methyl 2-(chlorocarbonyl)benzoate in solution, you must operate under strictly anhydrous (water-free) and inert conditions.
Recommended Storage Protocol:
-
Procurement: Upon receipt, inspect the container seal. If compromised, do not use.
-
Short-Term Storage (In-Use): Store the sealed container in a desiccator filled with a suitable desiccant (e.g., Drierite). For solutions, use a flask sealed with a rubber septum under a positive pressure of an inert gas like nitrogen or argon.
-
Long-Term Storage: For the neat compound, store in a tightly sealed container at the recommended temperature of 2-8°C.[4] Sub-zero storage is possible but ensure the container is brought to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold surface.
Question 2: Which solvents should I use to prepare a stock solution of methyl 2-(chlorocarbonyl)benzoate?
Answer:
Solvent selection is critical. The rule is simple: use only anhydrous aprotic solvents. Protic solvents will react with the acyl chloride.[4]
Expertise & Experience: The choice of aprotic solvent often depends on the subsequent reaction. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices. DCM is less likely to be reactive in subsequent steps, while THF must be checked for peroxides, which can be hazardous. Toluene is another excellent choice, especially for reactions run at higher temperatures. Always use a freshly dried, high-purity grade of solvent from a reputable supplier, preferably from a sealed bottle or a solvent purification system.
Below is a comparative table to guide your selection:
| Solvent Name | Type | Stability Rating | Rationale & Causality |
| Dichloromethane (CH₂Cl₂) Anhydrous | Aprotic | Excellent | Inert and does not have active protons to react with the acyl chloride. High density can aid in separations. |
| Toluene, Anhydrous | Aprotic | Excellent | Chemically inert towards the acyl chloride and suitable for a wide range of temperatures. |
| Tetrahydrofuran (THF), Anhydrous | Aprotic | Good | Generally suitable, but must be fresh and peroxide-free. It is also hygroscopic and will absorb atmospheric moisture if not handled carefully. |
| Acetonitrile (ACN), Anhydrous | Aprotic (Polar) | Good | Polar aprotic solvent, generally inert but can be reactive in the presence of certain Lewis acids. Ensure it is rigorously dried. |
| Water (H₂O) | Protic | AVOID | Reacts violently to cause immediate hydrolysis.[3] |
| Methanol (CH₃OH) / Ethanol (C₂H₅OH) | Protic | AVOID | Reacts rapidly via alcoholysis to form a new ester (dimethyl phthalate or ethyl methyl phthalate) and HCl.[2] |
| **Ammonia (NH₃) / Amines (R-NH₂) ** | Protic / Nucleophilic | AVOID | Reacts immediately to form the corresponding amide.[5] |
Question 3: How can I visually or analytically confirm if my methyl 2-(chlorocarbonyl)benzoate solution has degraded?
Answer:
Monitoring the purity of your solution is a self-validating step that builds trustworthiness into your experimental workflow. Thin-Layer Chromatography (TLC) is the most direct and rapid method for qualitative assessment.
Mechanism of TLC Monitoring: The degradation product, 2-(methoxycarbonyl)benzoic acid, contains a carboxylic acid group, making it significantly more polar than the parent acyl chloride. In a normal-phase TLC system (e.g., silica gel), more polar compounds adhere more strongly to the stationary phase and thus travel a shorter distance up the plate. This results in a lower Retention Factor (Rf) value.[6]
By running a TLC, you can quickly visualize the presence of this polar impurity.
Experimental Protocol: TLC Monitoring of Degradation
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
On the origin, spot a small amount of your methyl 2-(chlorocarbonyl)benzoate solution using a capillary tube.
-
If you have a standard of the starting material, spot it in an adjacent lane for comparison.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The choice of solvent may need optimization. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm.
-
Interpretation:
-
Stable Solution: You should see a single major spot for your compound.
-
Degraded Solution: You will see a second spot at a lower Rf (closer to the origin) corresponding to the more polar 2-(methoxycarbonyl)benzoic acid. The relative intensity of this new spot indicates the extent of degradation.[6]
-
For quantitative analysis to determine the exact percentage of degradation, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7]
Visual Guides & Workflows
Primary Degradation Pathway: Hydrolysis
The following diagram illustrates the nucleophilic attack by water on methyl 2-(chlorocarbonyl)benzoate, which is the most common stability issue.
Caption: Hydrolysis of methyl 2-(chlorocarbonyl)benzoate.
Workflow for Preparing and Validating a Stable Solution
This workflow provides a logical sequence for ensuring the integrity of your reagent solution from preparation to use.
Caption: Workflow for stable solution preparation and use.
References
-
Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7150, Methyl benzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
- Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
-
Musgrave, R. (2020). Synthesis of Methyl Benzoate Lab [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2002). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (1989). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Applied and Environmental Microbiology. Retrieved from [Link]
-
ResearchGate. (2022). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of acyl halides in various water media. Retrieved from [Link]
-
YouTube. (2014). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]
-
Eawag. (n.d.). Benzoate Degradation Pathway. Retrieved from [Link]
-
ResearchGate. (2014). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]
-
YouTube. (2023). Preparations and Reactions of Acyl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Brief summary of various metabolic pathways for the degradation of 3CBA.... Retrieved from [Link]
-
JPharmachem. (n.d.). Safety Data Sheet - Methyl benzoate. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). References for Biomonitoring Analytical Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
-
Frontiers. (2017). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1187 - METHYL BENZOATE. Retrieved from [Link]
-
Analytica Chimica Acta. (2015). Analytical methods for human biomonitoring of pesticides. A review. Retrieved from [Link]
-
ChemistNATE. (2020). Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water) [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). The metabolic pathway for degradation of benzoate, 4-hydroxybenzoate and cyclohexane-1-carboxylate in R. palustris. Retrieved from [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Using Methyl 2-(chlorocarbonyl)benzoate
Welcome to the technical support center for methyl 2-(chlorocarbonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with the use of this versatile bifunctional reagent. By understanding its reactivity and potential side reactions, you can optimize your synthetic strategies and troubleshoot effectively.
Frequently Asked Questions (FAQs)
What are the critical handling and storage conditions for methyl 2-(chlorocarbonyl)benzoate?
Methyl 2-(chlorocarbonyl)benzoate is a moisture-sensitive and corrosive compound.[1] Proper handling and storage are paramount to maintain its reactivity and ensure laboratory safety.
-
Storage: The reagent should be stored in a tightly sealed container at 2-8°C, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] This minimizes hydrolysis from atmospheric moisture.
-
Handling: Always handle methyl 2-(chlorocarbonyl)benzoate in a well-ventilated fume hood.[1] Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Due to its corrosive nature, it can cause severe skin burns and eye damage.[2]
-
Dispensing: Use dry syringes or cannulas for transferring the liquid reagent. Avoid using equipment that may have residual moisture.
My reaction is giving low yields. What are the common causes?
Low yields in reactions involving methyl 2-(chlorocarbonyl)benzoate can stem from several factors, primarily related to reagent quality, reaction conditions, and competing side reactions.
-
Reagent Degradation: The most common cause of low yield is the hydrolysis of the acyl chloride moiety. If the reagent has been improperly stored or handled, it may have partially or fully hydrolyzed to phthalic acid monomethyl ester.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base is critical. For instance, in Friedel-Crafts acylations, the Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, and its deactivation will halt the reaction.[3]
-
Steric Hindrance: Reactions with sterically hindered nucleophiles, such as bulky amines or alcohols, may proceed slowly or not at all, leading to low conversion of the starting material.
I am observing multiple products in my reaction mixture. What are the likely side reactions?
The bifunctional nature of methyl 2-(chlorocarbonyl)benzoate (containing both an acyl chloride and a methyl ester) is the primary reason for the formation of multiple products.
-
Reaction at the Ester Group: Strong nucleophiles or harsh basic conditions can lead to the aminolysis or hydrolysis of the methyl ester, in addition to the desired reaction at the acyl chloride.
-
Intramolecular Cyclization: In the presence of a nucleophile that has reacted with the acyl chloride, the newly formed group might be able to attack the methyl ester intramolecularly, leading to cyclic byproducts.
-
Hydrolysis Byproducts: The presence of water in the reaction can lead to the formation of phthalic acid monomethyl ester from the acyl chloride, which may interfere with the desired reaction or complicate purification.
Troubleshooting Guides
Issue 1: Poor Chemoselectivity in Reactions with Amino Alcohols
Question: I am trying to selectively acylate the amine group of an amino alcohol with methyl 2-(chlorocarbonyl)benzoate, but I am getting a mixture of N-acylated, O-acylated, and di-acylated products. How can I improve the chemoselectivity for N-acylation?
Answer: Achieving chemoselectivity in the acylation of amino alcohols is a common challenge. The relative nucleophilicity of the amine and hydroxyl groups, as well as the reaction conditions, play a crucial role. Generally, amines are more nucleophilic than alcohols, and selective N-acylation can be achieved under carefully controlled conditions.
Causality and Troubleshooting Steps:
-
Control of Basicity: The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is recommended. These bases will scavenge the HCl byproduct without competing with the amino alcohol as a nucleophile. Using a strong, nucleophilic base like an alkoxide can deprotonate the alcohol, increasing its nucleophilicity and leading to O-acylation.
-
Reaction Temperature: Perform the reaction at low temperatures (e.g., 0°C or -78°C). The acylation of the amine is typically faster than the acylation of the alcohol, and lower temperatures can enhance this kinetic preference.
-
Order of Addition: Add the methyl 2-(chlorocarbonyl)benzoate solution slowly to a solution of the amino alcohol and the base. This ensures that the acyl chloride is always present in low concentration, minimizing the chance of di-acylation.
Experimental Protocol for Selective N-Acylation:
-
Dissolve the amino alcohol (1.0 eq) and triethylamine (1.1 eq) in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of methyl 2-(chlorocarbonyl)benzoate (1.0 eq) in the same solvent dropwise over 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, proceed with an appropriate aqueous workup.
Logical Workflow for Optimizing Chemoselectivity:
Caption: Workflow for troubleshooting poor chemoselectivity.
Issue 2: Hydrolysis of the Acyl Chloride and/or Methyl Ester During Reaction or Workup
Question: My final product is contaminated with phthalic acid monomethyl ester. How can I prevent the hydrolysis of my starting material and product during the reaction and workup?
Answer: The presence of phthalic acid monomethyl ester indicates that hydrolysis of the acyl chloride has occurred. The methyl ester can also be hydrolyzed under strongly basic or acidic conditions, although it is generally more stable than the acyl chloride.
Causality and Troubleshooting Steps:
-
Anhydrous Reaction Conditions: The most critical factor is to maintain strictly anhydrous conditions throughout the reaction.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Glassware: Oven-dry all glassware before use and cool it under a stream of inert gas.
-
Reagents: Ensure that your nucleophile and any other reagents are free of water.
-
-
Workup Procedure: Standard aqueous workups can introduce water that leads to hydrolysis.
-
Quenching: If quenching the reaction with water, do so at a low temperature to minimize the rate of hydrolysis.
-
Extraction: During extraction with an aqueous basic solution (e.g., NaHCO₃) to remove acidic impurities, minimize the contact time. Prolonged exposure to base can hydrolyze the methyl ester.[2]
-
Drying: After extraction, thoroughly dry the organic layer with a suitable drying agent (e.g., Na₂SO₄ or MgSO₄) before removing the solvent.
-
Protocol for a "Dry" Workup to Minimize Hydrolysis:
-
After the reaction is complete, cool the reaction mixture in an ice bath.
-
If a base like triethylamine was used, the resulting triethylamine hydrochloride can often be removed by filtration under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified directly by column chromatography on silica gel, avoiding an aqueous workup altogether.
Issue 3: Unexpected Intramolecular Cyclization
Question: I am attempting to react methyl 2-(chlorocarbonyl)benzoate with a primary amine to form an amide, but I am isolating a significant amount of an N-substituted phthalimide. What is happening and how can I prevent it?
Answer: The formation of an N-substituted phthalimide is a classic example of an intramolecular side reaction. After the initial formation of the desired amide, the amide nitrogen can act as an intramolecular nucleophile, attacking the methyl ester. This is particularly favorable when forming five- or six-membered rings.[4]
Mechanism of Phthalimide Formation:
Caption: Pathway to N-substituted phthalimide formation.
Troubleshooting Steps to Favor the Intermolecular Reaction:
-
Low Reaction Temperature: As with improving chemoselectivity, lower temperatures will favor the faster intermolecular reaction over the slower intramolecular cyclization.
-
Choice of Base: A strong, non-nucleophilic base can deprotonate the newly formed amide, but this may increase its nucleophilicity and promote cyclization. Using a weaker base or just enough to scavenge HCl may be beneficial.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged reaction times, especially at elevated temperatures, will favor the formation of the thermodynamically more stable phthalimide.
-
Protecting Groups: If the intramolecular cyclization is unavoidable, consider a different starting material where the ester is replaced with a functional group that is less susceptible to nucleophilic attack, or use a protecting group strategy if feasible.
Data Summary
| Pitfall | Common Cause(s) | Key Troubleshooting Steps |
| Low Yield | Reagent hydrolysis, non-anhydrous conditions, steric hindrance | Use fresh reagent, ensure dry conditions, optimize temperature |
| Poor Chemoselectivity | Competing nucleophiles (e.g., -OH vs -NH₂), wrong base | Use non-nucleophilic base, low temperature, slow addition |
| Product Hydrolysis | Water in reaction or workup, prolonged exposure to acid/base | Use anhydrous conditions, "dry" workup, minimize extraction time |
| Intramolecular Cyclization | Reaction of amide with ester | Low temperature, shorter reaction time, monitor closely |
References
- Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English, 7(12), 919-930.
- Alemán, P. A., Boix, C., & Poliakoff, M. (2007).
- Denmark, S. E., & Heemstra Jr, J. R. (2005). Further Studies of Intramolecular Michael Reactions of Nitrosoalkenes for Construction of Functionalized Bridged Ring Systems. The Journal of Organic Chemistry, 70(24), 9879-9890.
- Patil, V. D., et al. (2014). Chemoselective Acylation of Amines, Alcohols and Phenols using Magnesium Chloride under Solvent Free Condition. Trade Science Inc.
- Garg, N. K. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature.
- Google Patents. (n.d.). Processes for the preparation of N-substituted phthalimides.
- Google Patents. (n.d.). Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.
Sources
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- 2. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Further Studies of Intramolecular Michael Reactions of Nitrosoalkenes for Construction of Functionalized Bridged Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct formation and removal in isocoumarin synthesis
Technical Support Center: Isocoumarin Synthesis
A-Level Guide for Researchers on Byproduct Formation and Removal
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for isocoumarin synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively working with isocoumarin scaffolds. Isocoumarins are a vital class of lactones present in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3][4] However, their synthesis is often plagued by the formation of persistent byproducts that complicate purification and reduce yields.
This document provides in-depth, field-proven insights into identifying, preventing, and removing these common impurities. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter in your laboratory.
Section 1: Frequently Asked Questions & Troubleshooting
Category A: Byproducts in Palladium-Catalyzed Isocoumarin Synthesis
Palladium-catalyzed reactions, particularly Sonogashira-type couplings of o-halobenzoic acids with terminal alkynes followed by cyclization, are a cornerstone of modern isocoumarin synthesis.[5][6][7] However, this methodology is sensitive to reaction conditions and can lead to several predictable byproducts.
Question 1: My Sonogashira coupling of 2-iodobenzoic acid and a terminal alkyne is producing a significant, nonpolar byproduct that runs high on the TLC plate. What is it and how can I prevent it?
Answer:
This is almost certainly the diyne (1,3-diene) byproduct resulting from the homocoupling of your terminal alkyne. This side reaction, often referred to as Glaser or Hay coupling, is one of the most common pitfalls in Sonogashira reactions.[8][9]
-
Causality: The formation of this byproduct is primarily mediated by the copper(I) co-catalyst in the presence of oxygen. The copper acetylide intermediate, which is crucial for the cross-coupling cycle, can undergo oxidative dimerization if not efficiently consumed by the palladium catalyst.
-
Prevention & Troubleshooting:
-
Rigorous Degassing: Oxygen is the primary culprit. Ensure your solvent and reaction mixture are thoroughly deaerated before adding the palladium and copper catalysts. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (30-60 minutes).
-
Minimize Catalyst Loading: While counterintuitive, excessively high concentrations of the copper catalyst can favor homocoupling.[9] Use the lowest effective concentration of CuI (typically 1-5 mol%).
-
Use an Amine Base: The amine base (e.g., triethylamine, diisopropylethylamine) not only scavenges the HX byproduct but also helps to keep the copper(I) in its active, reduced state, minimizing oxidative homocoupling.[10]
-
Consider Copper-Free Conditions: Several modern protocols have been developed that eliminate the need for a copper co-catalyst, thereby circumventing the homocoupling issue entirely.[10][11][12] These methods often require specialized ligands or different palladium precursors but can provide much cleaner reaction profiles.[5]
-
Question 2: My reaction is sluggish, and I'm left with a large amount of unreacted 2-iodobenzoic acid. How can I remove it during workup?
Answer:
Unreacted 2-iodobenzoic acid is a common issue, especially if the catalytic cycle is inefficient. Its acidic nature makes it relatively straightforward to remove.
-
Causality: Incomplete reactions can stem from catalyst deactivation, insufficient base, or low reaction temperature.
-
Removal Protocol:
-
Aqueous Base Wash: During the aqueous workup, wash the organic layer (e.g., ethyl acetate, dichloromethane) with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH). The acidic 2-iodobenzoic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase.
-
Phase Separation: The desired isocoumarin and other non-acidic organic compounds will remain in the organic layer. Separate the layers and repeat the aqueous wash 1-2 times to ensure complete removal.
-
Confirmation: Spot the organic layer on a TLC plate against a standard of 2-iodobenzoic acid to confirm its removal before proceeding with solvent evaporation and chromatography.
-
Question 3: Besides the desired isocoumarin, I have isolated a significant amount of a phthalide isomer. Why does this happen?
Answer:
The formation of phthalides (1(3H)-isobenzofuranones) is a known side reaction in the palladium-catalyzed synthesis of isocoumarins from o-iodobenzoic acid and alkynes.[6]
-
Causality: The regioselectivity of the final lactonization step determines the product outcome. The key intermediate is an (o-alkynyl)benzoate palladium complex. While the desired pathway involves a 6-endo-dig cyclization to form the isocoumarin, an alternative 5-exo-dig cyclization can occur, leading to the thermodynamically stable five-membered phthalide ring. The choice of catalyst, ligands, and substrate can influence this selectivity.
-
Mitigation Strategies:
-
Ligand Choice: The electronic and steric properties of the phosphine ligands on the palladium catalyst can influence the regioselectivity. Experimenting with different ligands (e.g., PPh₃, Xantphos) may favor the desired 6-endo cyclization.
-
Reaction Conditions: Subtle changes in solvent polarity and temperature can sometimes tip the balance in favor of one isomer. A systematic optimization may be necessary for your specific substrate.
-
Section 2: Purification Masterclass
Lactones, including isocoumarins, can present unique purification challenges due to their polarity and potential for ring-opening.[13][14][15]
Question 4: My crude product is a complex mixture. What is a reliable, general-purpose purification strategy for isocoumarins?
Answer:
Flash column chromatography on silica gel is the most common and effective method for purifying isocoumarins.[16]
-
General Protocol:
-
Adsorb the Sample: Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane or acetone) and adsorb it onto a small amount of silica gel. Dry this mixture under vacuum to create a free-flowing powder. This "dry loading" technique generally results in better separation than loading the sample as a solution.
-
Choose a Solvent System: A gradient elution is typically most effective. Start with a nonpolar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. Isocoumarins are moderately polar and will usually elute in the 20-50% ethyl acetate in hexane range.
-
Monitor by TLC: Collect fractions and monitor them by TLC, staining with potassium permanganate (KMnO₄) or visualizing under UV light. Combine the fractions containing the pure product.
-
Data Presentation: Common Byproducts and Their Properties
| Byproduct Name | Typical Structure | Polarity Relative to Isocoumarin | Key Identification Feature (¹H NMR) | Recommended Removal Method |
| Alkyne Homocoupling Product (Diyne) | R-C≡C-C≡C-R | Much Less Polar | Absence of carboxylic acid proton; symmetrical signals. | Flash Chromatography (elutes first) |
| Unreacted o-Halobenzoic Acid | More Polar | Broad singlet >10 ppm (acid proton). | Aqueous base wash (e.g., NaHCO₃) | |
| Phthalide Isomer | Similar Polarity | Different aromatic splitting pattern and chemical shifts for the methylene/methine protons adjacent to the oxygen. | Careful Flash Chromatography or Preparative HPLC |
Section 3: Visual Guides & Workflows
Diagram 1: Troubleshooting a Low-Yield Isocoumarin Synthesis
This workflow provides a logical path for diagnosing and solving common issues in a palladium-catalyzed isocoumarin synthesis.
Caption: A decision tree for troubleshooting common issues in isocoumarin synthesis.
References
-
Synthesis of Isocoumarins. Organic Chemistry Portal. [Link]
-
Isolation and Identification of Isocoumarin Derivatives With Specific Inhibitory Activity Against Wnt Pathway and Metabolome Characterization of Lasiodiplodia venezuelensis. Frontiers in Pharmacology. [Link]
- Method for removing unreacted electrophiles
- Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution.
-
Solution-phase synthesis of a diverse isocoumarin library. Arkivoc. [Link]
-
Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence. Organic Letters. [Link]
-
Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. Beilstein Journal of Organic Chemistry. [Link]
-
Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. Chromatographia. [Link]
-
Isocoumarin and Its Derivatives: An Overview on their Synthesis and Applications. IntechOpen. [Link]
-
Palladium catalyzed synthesis of isocoumarins. ResearchGate. [Link]
-
Synthesis and biological profiling of novel isocoumarin derivatives and related compounds. Journal of the Serbian Chemical Society. [Link]
-
Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. Journal of Fungi. [Link]
-
Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities. Molecules. [Link]
-
Preparation of 2-iodobenzoic acid. Texium. [Link]
-
Purification and Determination Procedure of Coumarin Derivatives. Journal of Forensic Sciences. [Link]
-
Modern metal-catalyzed and organocatalytic methods for synthesis of coumarin derivatives: a review. Organic & Biomolecular Chemistry. [Link]
-
Isocoumarin: General aspects and recent advances in the synthesis. ChemistrySelect. [Link]
-
Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. Daruj. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
- Lactone purification method.
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Catalysts. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
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- 1. Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. US8193345B2 - Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. JP2785363B2 - Lactone purification method - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Product Validation: NMR Analysis of Reactions with Methyl 2-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of chemical synthesis and drug development, robust and efficient validation of product formation is paramount. This guide, born from extensive hands-on experience, provides an in-depth technical comparison of analytical methods for validating reaction products, with a specific focus on the use of Nuclear Magnetic Resonance (NMR) spectroscopy following reactions involving the versatile yet reactive building block, methyl 2-(chlorocarbonyl)benzoate. We will delve into the "why" behind experimental choices, offering a self-validating framework for your protocols and grounding our claims in authoritative sources.
The Central Role of Reaction Validation
The journey from starting materials to a final, purified product is paved with analytical checkpoints. The goal is not merely to confirm the presence of the desired molecule but to do so with a high degree of confidence, ensuring the absence of starting materials and significant side products. When employing a reactive reagent like methyl 2-(chlorocarbonyl)benzoate, which readily undergoes nucleophilic acyl substitution with a variety of nucleophiles such as amines and alcohols, meticulous monitoring and validation are critical to ensure the desired amide or ester has formed and to guide purification efforts.
NMR Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a titan in the analytical chemist's toolkit. Its power lies in its ability to provide detailed structural information and, with careful setup, quantitative data on the components of a mixture.[1] For reactions involving methyl 2-(chlorocarbonyl)benzoate, ¹H and ¹³C NMR are indispensable for confirming the formation of the desired product.
The Telltale Signs of a Successful Reaction: A ¹H NMR Perspective
A successful reaction of methyl 2-(chlorocarbonyl)benzoate with a nucleophile (e.g., an amine or an alcohol) will result in characteristic changes in the ¹H NMR spectrum. The key is to compare the spectrum of the crude reaction mixture to that of the starting material.
Expected Spectral Changes:
-
Disappearance of the Starting Material Signals: The aromatic protons of methyl 2-(chlorocarbonyl)benzoate will have a distinct pattern. While a definitive, published spectrum for this specific compound is elusive, we can predict its key features based on analogous structures like methyl 2-chlorobenzoate and 2-chlorobenzoic acid.[2][3] The electron-withdrawing nature of the chlorocarbonyl and methyl ester groups will deshield the aromatic protons, pushing their chemical shifts downfield, likely in the range of 7.5-8.2 ppm.
-
Appearance of Product Signals:
-
Amide Formation: If the nucleophile is a primary or secondary amine, the formation of an amide bond will introduce a new N-H proton signal (for primary amines) and cause a significant shift in the signals of the protons on the carbon atoms adjacent to the nitrogen. The aromatic protons of the newly formed methyl 2-(aminocarbonyl)benzoate derivative will also exhibit a new, characteristic pattern.
-
Ester Formation: When an alcohol is used as the nucleophile, the protons on the carbon adjacent to the oxygen will experience a downfield shift, typically to the 4.0-4.5 ppm region, indicative of the new ester linkage.
-
A Note on Causality: The changes in chemical shifts are a direct consequence of alterations in the electronic environment of the protons. The replacement of the highly electronegative chlorine atom with a less electronegative nitrogen or oxygen atom from the nucleophile leads to a change in the shielding of nearby protons, resulting in the observed spectral shifts.
A Deeper Dive with ¹³C NMR
¹³C NMR, while less sensitive than ¹H NMR, provides invaluable information about the carbon skeleton of the molecule.
Key ¹³C NMR Indicators of Product Formation:
-
Carbonyl Shifts: The carbonyl carbon of the acid chloride in the starting material is expected to have a chemical shift in the range of 165-175 ppm. Upon conversion to an amide or ester, this carbonyl carbon will shift to a slightly different region, typically 165-175 ppm for esters and 160-170 ppm for amides.[4][5]
-
Aromatic Carbon Shifts: The substitution pattern on the aromatic ring will also be clearly reflected in the ¹³C NMR spectrum, with the carbon attached to the newly formed amide or ester group showing a characteristic shift.
Experimental Protocol: A Self-Validating Workflow for NMR Reaction Monitoring
This protocol is designed to provide a robust and reliable method for monitoring the progress of a reaction between methyl 2-(chlorocarbonyl)benzoate and a nucleophile using ¹H NMR.
Step-by-Step Methodology:
-
Initial Spectrum of Starting Material: Before initiating the reaction, acquire a ¹H NMR spectrum of a pure sample of methyl 2-(chlorocarbonyl)benzoate in a deuterated solvent (e.g., CDCl₃). This spectrum will serve as your baseline reference.
-
Reaction Setup: In a separate flask, carry out the reaction under your desired conditions (solvent, temperature, base, etc.).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture.
-
Sample Preparation for NMR:
-
Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or a dilute acid/base).
-
Dilute the aliquot with the same deuterated solvent used for the starting material spectrum.
-
Filter the sample through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum for each time point.
-
Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all spectra to allow for semi-quantitative comparison.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Compare the spectra from the different time points to the initial spectrum of the starting material.
-
Look for the disappearance of the starting material's characteristic peaks and the appearance and growth of new peaks corresponding to the product.
-
Integrate the signals of a well-resolved peak from the starting material and a well-resolved peak from the product to monitor the reaction progress and estimate the conversion.
-
Visualizing the Workflow
Caption: Workflow for NMR-based reaction monitoring.
Beyond NMR: A Comparative Analysis of Alternative Validation Techniques
While NMR is a powerful tool, it is not always the most practical or cost-effective for every situation. Other techniques can provide valuable, albeit different, information. The choice of analytical method should always be guided by the specific needs of the project, including the required level of detail, throughput, and budget.
| Feature | NMR Spectroscopy | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Information | Detailed molecular structure, quantification | Qualitative assessment of reaction progress, presence of starting material and products | Molecular weight confirmation, separation of components, high sensitivity | Presence of functional groups |
| Limit of Detection (LOD) | mg to µg range | µg to ng range[6][7] | pg to fg range | mg to µg range |
| Limit of Quantification (LOQ) | mg to µg range | µg range[6][7] | pg to fg range | mg to µg range |
| Analysis Time per Sample | 5-30 minutes | 5-20 minutes | 1-15 minutes[2][8] | 1-5 minutes |
| Cost of Instrumentation | High ($100,000 - $1,000,000+) | Very Low (<$1,000) | High ($150,000 - $500,000+)[9] | Moderate ($30,000 - $70,000)[9] |
| Operational Costs | Moderate (cryogens, deuterated solvents) | Very Low (plates, solvents) | High (solvents, columns, maintenance) | Low |
| Strengths | Unambiguous structure determination, quantitative without a standard (qNMR)[1] | Rapid, inexpensive, simple to perform | High sensitivity and selectivity, provides molecular weight | Fast, non-destructive, good for identifying functional group changes |
| Weaknesses | Lower sensitivity, higher cost, requires deuterated solvents | Qualitative, lower resolution, can be difficult to reproduce | High cost, complex instrumentation, may require method development | Provides limited structural information, not ideal for complex mixtures |
Thin-Layer Chromatography (TLC): The Workhorse of the Organic Lab
TLC is a rapid, inexpensive, and indispensable tool for qualitative reaction monitoring.[10] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, one can quickly visualize the disappearance of the starting material and the appearance of a new spot corresponding to the product. The relative polarities of the starting material and product will dictate their retention factors (Rf values).
Self-Validating Tip: Always co-spot a mixture of your starting material and the reaction mixture in a separate lane. This will help you definitively identify the starting material spot in your reaction lane, even if the Rf values are very close.
Liquid Chromatography-Mass Spectrometry (LC-MS): Sensitivity and Confirmation
LC-MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry.[11] This technique is exceptionally sensitive and can provide the molecular weight of the components in a reaction mixture, offering strong evidence for the formation of the desired product.[2] While not providing the detailed structural information of NMR, the confirmation of the expected molecular ion peak is a powerful validation tool.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Focus on Functional Groups
FTIR spectroscopy is excellent for identifying the presence of specific functional groups in a molecule. In the context of our reaction, FTIR can be used to monitor the disappearance of the acid chloride carbonyl stretch (typically a sharp, strong band around 1785-1815 cm⁻¹) and the appearance of a new carbonyl stretch for the amide (around 1630-1680 cm⁻¹) or ester (around 1735-1750 cm⁻¹). While not providing a complete structural picture, this can be a very quick and easy way to get a preliminary indication of whether the reaction is proceeding.
Conclusion: An Integrated Approach to Validation
The most robust validation strategy often involves a combination of these techniques. A typical workflow might involve using TLC for rapid, real-time monitoring of the reaction progress. Once the reaction appears complete by TLC, a small sample can be analyzed by LC-MS to confirm the presence of the product's molecular ion. Finally, after purification, NMR spectroscopy provides the definitive structural confirmation and allows for a final purity assessment.
By understanding the strengths and limitations of each analytical tool and by employing a logical, self-validating workflow, researchers can confidently and efficiently validate the formation of their desired products, accelerating the pace of discovery and development.
References
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Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
-
Dolan, J. W. (2012). LC/MS: The Good, the Bad, and the Ugly. LCGC North America, 30(11), 972-977. [Link]
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Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11895, Methyl 2-chlorobenzoate. Retrieved from [Link].
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Shimadzu. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. Retrieved from [Link]
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News-Medical.net. (2021, August 23). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]
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Bhushan, R., & Martens, J. (1998). Thin-layer chromatography: a versatile tool for the analysis of drugs and their metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 709(1), 1-24. [Link]
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Mettler Toledo. (n.d.). ReactIR In-situ FTIR Spectrometers. Retrieved from [Link]
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WCSU. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
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Patsnap. (2023, September 22). FTIR vs LC-MS: Detecting Pharmaceutical Impurities. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]
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Sherma, J., & Fried, B. (Eds.). (2003). Handbook of Thin-Layer Chromatography. CRC press. [Link]
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SpectraBase. (n.d.). Methyl 2-methyl benzoate. Retrieved from [Link]
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Infotrieve. (n.d.). Analytical techniques in industry. Retrieved from [Link]
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ACS Publications. (2021). Impact of Flow Configurations on Response Time and Data Quality in Real-Time, In-Line Fourier Transform Infrared (FTIR) Monitoring of Viscous Flows. Retrieved from [Link]
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Fernandez-Megia, E., et al. (2005). Optimal routine conditions for the determination of the degree of acetylation of chitosan by 1 H-NMR. Carbohydrate Polymers, 61(2), 155-161. [Link]
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A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020). Journal of Physics: Conference Series, 1654, 012015. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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ResearchGate. (n.d.). Comparison between FTIR and TLC detection methods of clock-time.... Retrieved from [Link]
-
NIH. (n.d.). Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4. Retrieved from [Link]
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UNEP. (n.d.). Analytical Methodology. Retrieved from [Link]
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CHIMIA. (2012). Thin-layer Chromatography–Nuclear Magnetic Resonance Spectroscopy – A Versatile Tool for Pharmaceutical and Natural Products Analysis. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of detection (LOD) and quantification limit (LOQ) obtained.... Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
-
Chegg. (n.d.). Solved Provide the 1H NMR data for methyl benzoate and. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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YouTube. (2022, January 15). How To Determine Detection Limit (LoD) and Quantitation Limit (LoQ). Retrieved from [Link]
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Navigating Molecular Ambiguity: A Comparative Guide to Product Identity Confirmation with LC-MS after Derivatization
In the landscape of pharmaceutical development and quality control, the unambiguous confirmation of a molecule's identity is paramount. While Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone of analytical chemistry for its sensitivity and selectivity, many molecules present inherent challenges to this technique.[1][2] Poor ionization efficiency, inadequate chromatographic retention, and the presence of isomers can obscure definitive identification. Chemical derivatization emerges as a powerful strategy to overcome these hurdles, transforming analytes into species more amenable to LC-MS analysis.[1][2][3] This guide provides an in-depth comparison of derivatization strategies, supported by experimental insights, to empower researchers in selecting and implementing the optimal approach for confident product identity confirmation.
The Rationale for Derivatization: Enhancing Analyte "Visibility" to LC-MS
The core principle of derivatization is to chemically modify an analyte to improve its analytical properties without altering its fundamental structural backbone.[4] This strategic modification can address several analytical challenges:
-
Improved Ionization Efficiency: Many compounds, particularly neutral molecules like alcohols and phenols, exhibit poor ionization in common LC-MS ion sources like electrospray ionization (ESI).[3] Derivatization introduces a readily ionizable moiety, such as a quaternary amine, significantly enhancing the mass spectrometric response.[5][6]
-
Enhanced Chromatographic Separation: Highly polar or non-polar compounds can be difficult to retain and resolve on standard reversed-phase or normal-phase columns. Derivatization can alter the polarity of the analyte, improving its interaction with the stationary phase and leading to better peak shape and resolution from matrix components.[1][3]
-
Structural Elucidation and Isomer Differentiation: Specific derivatizing agents can be used to target and react with particular functional groups, providing valuable structural information.[1] Furthermore, chiral derivatizing agents can be employed to separate and identify enantiomers, which is crucial for the safety and efficacy of many pharmaceutical compounds.[7][8]
A Comparative Analysis of Derivatization Strategies
The choice of derivatization strategy is dictated by the analyte's functional groups, the complexity of the sample matrix, and the desired analytical outcome. The two primary approaches are pre-column and post-column derivatization.
Pre-Column Derivatization: Modifying the Analyte Before Separation
In this approach, the derivatization reaction is performed before the sample is injected into the LC system.[4][9] This is the more common strategy due to its flexibility and the wide array of available reagents.
Advantages:
-
Versatility: A vast library of derivatizing agents is available for a wide range of functional groups.[6]
-
Reaction Control: Reaction conditions (temperature, time, pH) can be precisely controlled to ensure complete and reproducible derivatization.[10]
-
Removal of Excess Reagents: Excess derivatizing agent and byproducts can be removed before injection, preventing interference with the chromatographic separation and MS detection.
Disadvantages:
-
Potential for Multiple Products: The reaction may yield multiple derivatives, complicating the resulting chromatogram and data interpretation.[9]
-
Sample Handling Complexity: The additional sample preparation steps can be time-consuming and introduce potential sources of error.[11]
-
Derivative Stability: The resulting derivative must be stable throughout the chromatographic run.
Post-Column Derivatization: On-the-Fly Modification
Here, the derivatization reaction occurs after the analyte has been separated on the LC column but before it enters the mass spectrometer.[4][9][12] This is typically achieved by introducing the derivatizing reagent into the eluent stream via a reaction coil.
Advantages:
-
No Chromatographic Alteration: The separation of the original analytes is not affected by the derivatization process.[4]
-
Automation: The process is readily automated, reducing manual sample handling.
-
Reproducibility: Reaction conditions are highly reproducible as they are controlled by the HPLC system's flow rate and the reaction coil's dimensions.[13]
Disadvantages:
-
Limited Reagent Choice: The reaction must be rapid and compatible with the mobile phase.
-
Band Broadening: The reaction coil can contribute to band broadening, potentially reducing chromatographic resolution.
-
Detector Compatibility: The derivatizing reagent and byproducts must not interfere with the MS detection.
Selecting the Right Tool: A Guide to Common Derivatization Reagents
The selection of the appropriate derivatizing agent is critical for successful analysis. The choice depends on the target functional group of the analyte.
| Target Functional Group | Derivatization Reagent Class | Example Reagent | Key Advantages |
| Amines & Phenols | Sulfonyl Chlorides | Dansyl Chloride (Dns-Cl) | Improves ionization efficiency and provides a characteristic fragmentation pattern.[3][14][15][16][17][18] |
| Carboxylic Acids | Alkylating/Esterifying Agents | Trimethylsilyldiazomethane (TMS-DM) | Increases volatility and thermal stability, suitable for both LC-MS and GC-MS.[10] |
| Alcohols & Thiols | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogens, increasing volatility and thermal stability.[19][20][21] |
| Carbonyls (Aldehydes & Ketones) | Hydrazines | Girard's Reagent T (GT) | Introduces a permanently charged quaternary ammonium group for enhanced ESI response.[5] |
| Chiral Compounds | Chiral Derivatizing Agents | Mosher's Acid (MTPA) | Forms diastereomers that can be separated by chromatography, allowing for enantiomeric resolution.[7][8] |
Experimental Workflow: From Sample to Confirmed Identity
The following diagram illustrates a typical workflow for product identity confirmation using pre-column derivatization with LC-MS.
Caption: A generalized workflow for product identity confirmation using pre-column derivatization LC-MS.
Detailed Experimental Protocol: Dansylation of a Primary Amine for LC-MS Analysis
This protocol provides a step-by-step method for the derivatization of a primary amine-containing analyte with Dansyl Chloride.
Materials:
-
Analyte stock solution (1 mg/mL in a suitable solvent)
-
Dansyl Chloride solution (10 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.0)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation: In a microcentrifuge tube, combine 50 µL of the analyte stock solution with 100 µL of sodium bicarbonate buffer.
-
Derivatization: Add 100 µL of the Dansyl Chloride solution to the mixture. Vortex briefly and incubate at 60°C for 30 minutes in a heating block.
-
Quenching: After incubation, add 10 µL of formic acid to quench the reaction. Vortex thoroughly.
-
Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with 1 mL of acetonitrile followed by 1 mL of water.
-
Load the reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% acetonitrile in water to remove excess reagents.
-
Elute the derivatized analyte with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve the derivatized analyte from any impurities.
-
Mass Spectrometry: Operate in positive ion mode, monitoring for the protonated molecular ion of the dansylated derivative and its characteristic fragment ions.
-
-
Identity Confirmation: Confirm the identity of the product by comparing its retention time, accurate mass, and fragmentation pattern to that of a derivatized authentic standard.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A validated analytical method is crucial for ensuring the reliability of the results.[22][23] The validation of an LC-MS method involving derivatization should adhere to guidelines from regulatory bodies such as the FDA and ICH.[24][25][26][27][28]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No significant interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the test results to the true value. | Recovery within 80-120% of the true value. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters. |
Conclusion: A Strategic Imperative for Unambiguous Identification
Chemical derivatization, when thoughtfully applied and rigorously validated, transforms LC-MS from a powerful analytical tool into a definitive method for product identity confirmation. By enhancing ionization, improving chromatography, and enabling the differentiation of isomers, derivatization empowers researchers to navigate the complexities of molecular analysis with confidence. The strategic selection of the derivatization approach and reagent, coupled with a thorough understanding of the underlying chemistry and a commitment to robust method validation, is not merely a technical exercise but a fundamental component of ensuring the safety, quality, and efficacy of pharmaceutical products.
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Feng, R., et al. (2022). A liquid chromatography-mass spectrometry method for the quantification of short-chain fatty acids after derivatization with 5-(dimethylamino)-1-carbohydrazide-isoquinoline. Journal of Chromatography B, 1194, 123187. Available at: [Link]
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Xu, L., et al. (2021). Dansyl chloride derivatization coupled with UPLC-MS/MS for absolute quantification of 47 dipeptides and their profile in the foregut of goats. Food Chemistry, 362, 130206. Available at: [Link]
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Li, G., et al. (2018). Chemical Derivatization-Based LC–MS for Metabolomics: Advantages and Challenges. Analytical Chemistry, 90(1), 220-234. Available at: [Link]
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Suneetha, D., & Rao, D. M. (2020). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 54(2s), s258-s265. Available at: [Link]
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Koss-Mikołajczyk, I., et al. (2023). Post-Chromatographic Derivatization Coupled with Mass Spectrometry as a Method of Profiling and Identification of Antioxidants; Ligustrum vulgare Phytocomplex as an Example. Molecules, 28(24), 8031. Available at: [Link]
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ResearchGate. (2019). Validation results of the LC-MS/MS method for the analysis of derivatized AAs. Available at: [Link]
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Bobkova, A., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 26(2), 345. Available at: [Link]
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Al-Sari, N., & Al-Jamal, H. A. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. Available at: [Link]
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Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [Link]
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Vandeginste, B. G. M., et al. (1996). Pre-, on- and post-column derivatization in capillary electrophoresis. Journal of Chromatography A, 744(1-2), 11-26. Available at: [Link]
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Regis Technologies. GC Derivatization Reagents. Available at: [Link]
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Hamada, H., et al. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Chirality, 34(3), 405-419. Available at: [Link]
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U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Available at: [Link]
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A Comparative Guide to the Efficacy of Primary Amine Protecting Groups for Researchers and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the judicious selection of a protecting group for a primary amine is a critical decision that can significantly impact the efficiency, yield, and ultimate success of a synthetic route. The inherent nucleophilicity and basicity of primary amines necessitate their temporary masking to prevent undesirable side reactions during various chemical transformations.[1] This guide provides a comprehensive, in-depth comparison of the most commonly employed protecting groups for primary amines, offering experimental data, detailed protocols, and insights into their mechanisms to empower researchers to make informed decisions.
The Cornerstone of Amine Protection: Carbamates
Carbamates are the most widely utilized class of protecting groups for amines, offering a balance of stability and ease of removal under controlled conditions.[2] The general structure of a carbamate-protected amine involves the nitrogen atom being bonded to a carbonyl group, which in turn is attached to an oxygen atom. This arrangement effectively delocalizes the nitrogen's lone pair of electrons, rendering it significantly less nucleophilic.[2][3]
tert-Butoxycarbonyl (Boc)
The Boc group is arguably one of the most popular amine protecting groups due to its straightforward introduction and its stability to a wide range of non-acidic reagents.[4][5]
Mechanism of Protection and Deprotection:
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O, leading to the formation of the tert-butyl carbamate.
Deprotection is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and tert-butanol. The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine.
Experimental Protocols:
Boc-Protection of a Primary Amine: A solution of the primary amine (1.0 equiv) in a suitable solvent (e.g., dichloromethane, THF, or a water/acetone mixture) is treated with di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv) and a base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate, 1.2-2.0 equiv).[6] The reaction is typically stirred at room temperature for 1-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the N-Boc protected amine, often in high yields (>90%).[6]
Boc-Deprotection using TFA: The Boc-protected amine is dissolved in dichloromethane (DCM) and treated with an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio of TFA to DCM. The reaction is stirred at room temperature for 30 minutes to 2 hours. The solvent and excess TFA are then removed under reduced pressure, and the resulting amine trifluoroacetate salt is either used directly or neutralized with a base to obtain the free amine.
DOT Diagram: Boc Protection and Deprotection
Caption: General workflow for Boc protection and deprotection of primary amines.
Benzyloxycarbonyl (Cbz or Z)
The Cbz group, introduced by Bergmann and Zervas, was a pioneering protecting group in peptide synthesis.[2] Its removal under neutral conditions via catalytic hydrogenolysis makes it an attractive choice when acid- or base-labile functional groups are present in the molecule.[2][7]
Mechanism of Protection and Deprotection:
Protection is achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The amine attacks the acyl chloride, displacing the chloride and forming the Cbz-protected amine.
Deprotection is most commonly performed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). This process cleaves the benzylic C-O bond, generating toluene and an unstable carbamic acid that decarboxylates to yield the free amine.
Experimental Protocols:
Cbz-Protection of a Primary Amine: To a solution of the primary amine (1.0 equiv) in a suitable solvent (e.g., dioxane/water or DCM) at 0 °C, a base such as sodium carbonate or triethylamine (1.5-2.0 equiv) is added, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1-1.2 equiv). The reaction is typically stirred for 2-4 hours while allowing it to warm to room temperature. After an aqueous workup, the Cbz-protected amine is usually obtained in high yield.
Cbz-Deprotection via Hydrogenolysis: The Cbz-protected amine is dissolved in a solvent such as methanol or ethanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added.[8] The mixture is then stirred under an atmosphere of hydrogen gas (typically at balloon pressure) for 2-16 hours.[7] The reaction is monitored by TLC, and upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to give the deprotected amine.[8] Yields are generally excellent.[8]
DOT Diagram: Cbz Protection and Deprotection
Caption: General workflow for Cbz protection and deprotection of primary amines.
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is a base-labile protecting group that has become a cornerstone of solid-phase peptide synthesis (SPPS).[2] Its key advantage is its removal under mild basic conditions, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[2][4]
Mechanism of Protection and Deprotection:
Protection is typically carried out using Fmoc-Cl or Fmoc-OSu (N-hydroxysuccinimide ester) in the presence of a mild base. The amine attacks the activated carbonyl, leading to the formation of the Fmoc-protected amine.
Deprotection is achieved by treatment with a secondary amine base, most commonly a solution of 20% piperidine in dimethylformamide (DMF).[2] The base abstracts the acidic proton on the fluorenyl ring, initiating an E1cB-type elimination that liberates the free amine, carbon dioxide, and dibenzofulvene, which is trapped by the excess amine base.
Experimental Protocols:
Fmoc-Protection of a Primary Amine: An amino acid or amine (1.0 equiv) is dissolved in a mixture of dioxane and aqueous sodium bicarbonate. Fmoc-OSu (1.05 equiv) is added, and the mixture is stirred vigorously at room temperature for 1-2 hours. The product is then precipitated by acidification and collected by filtration, typically in high yields.
Fmoc-Deprotection using Piperidine: The Fmoc-protected amine, often attached to a solid support in SPPS, is treated with a 20% solution of piperidine in DMF. The deprotection is usually complete within 10-20 minutes at room temperature.[2] The resin is then washed thoroughly to remove the deprotection solution and the dibenzofulvene-piperidine adduct. Kinetic studies have shown that reagents like 4-methyl-piperidine can offer similar deprotection times with potentially higher yields of the desired product.[9]
DOT Diagram: Fmoc Protection and Deprotection
Caption: General workflow for Fmoc protection and deprotection of primary amines.
Sulfonamides as Robust Protecting Groups
Sulfonamides are known for their exceptional stability to a wide range of reaction conditions, including strongly acidic and basic media.[10] This robustness, however, often comes at the cost of requiring harsh conditions for their removal.
p-Toluenesulfonyl (Tosyl or Ts)
The tosyl group is a classic and highly stable protecting group for amines. The resulting tosylamide is resistant to many reagents, making it suitable for syntheses involving harsh reaction steps.[11]
Mechanism of Protection and Deprotection:
Protection is achieved by reacting the amine with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine. The amine's lone pair attacks the electrophilic sulfur atom, displacing the chloride.
Deprotection of tosylamides is notoriously difficult and often requires strong reducing agents (e.g., sodium in liquid ammonia) or strongly acidic conditions (e.g., HBr in acetic acid).[11]
Experimental Protocols:
Tosyl-Protection of a Primary Amine: The amine (1.0 equiv) is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.1 equiv) is added portion-wise, and the reaction is stirred at room temperature overnight. The reaction is then quenched with water, and the product is extracted and purified.
Tosyl-Deprotection using Reductive Cleavage: The tosylamide is dissolved in a suitable solvent and treated with a strong reducing agent such as sodium naphthalenide or samarium iodide. These reactions are typically carried out under inert atmosphere and at low temperatures.
DOT Diagram: Tosyl Protection and Deprotection
Caption: General workflow for Tosyl protection and deprotection of primary amines.
Other Notable Protecting Groups
Phthalimide (Gabriel Synthesis)
The Gabriel synthesis provides a classic method for the preparation of primary amines, utilizing phthalimide as a protected form of ammonia.[12] This method avoids the over-alkylation often encountered when reacting alkyl halides with ammonia.[12]
Mechanism:
Phthalimide is first deprotonated with a base like potassium hydroxide to form the nucleophilic phthalimide anion. This anion then undergoes an Sₙ2 reaction with a primary alkyl halide. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine (the Ing-Manske procedure) or under acidic or basic hydrolysis, to release the primary amine.[13]
Experimental Protocol (Gabriel Synthesis):
Potassium phthalimide (1.0 equiv) and a primary alkyl halide (1.0-1.2 equiv) are heated in a polar aprotic solvent such as DMF.[14] After the reaction is complete, the solvent is removed, and the resulting N-alkylphthalimide is treated with hydrazine hydrate in refluxing ethanol to precipitate phthalhydrazide and liberate the primary amine, which can then be isolated.[13] Yields can be in the range of 70-90%.[14]
Trifluoroacetyl (TFA)
The trifluoroacetyl group is a highly electron-withdrawing group that can be used to protect amines. The resulting trifluoroacetamide is stable to many reaction conditions.
Mechanism:
Protection is typically achieved using trifluoroacetic anhydride (TFAA) or another activated trifluoroacetylating agent. Deprotection is usually accomplished under basic conditions, such as with aqueous ammonia or potassium carbonate in methanol.
Experimental Protocol (Trifluoroacetylation):
The amine is dissolved in a suitable solvent and treated with trifluoroacetic anhydride, often in the presence of a base like triethylamine. The reaction is typically rapid. Deprotection involves treating the trifluoroacetamide with a base in a protic solvent.
Comparative Efficacy and Orthogonal Strategies
The choice of an amine protecting group is highly dependent on the overall synthetic strategy. A key concept in complex syntheses is orthogonal protection , where multiple protecting groups can be removed selectively in any order without affecting the others.[2][15] For example, a molecule bearing both a Boc-protected amine and a Cbz-protected amine allows for the selective deprotection of the Boc group with acid while the Cbz group remains intact, or vice versa by using hydrogenolysis.[2] The combination of Fmoc (base-labile) and Boc (acid-labile) protecting groups is the cornerstone of modern solid-phase peptide synthesis.[2]
Data Presentation: Comparison of Primary Amine Protecting Groups
| Protecting Group | Protection Reagent(s) | Deprotection Conditions | Stability | Key Advantages | Potential Limitations |
| Boc | (Boc)₂O, Base | Strong Acid (TFA, HCl) | Stable to base, nucleophiles, hydrogenolysis | Easy to introduce, widely used, good orthogonality with Fmoc and Cbz | Labile to strong acids, can generate tert-butyl cation side products |
| Cbz | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base | Removable under neutral conditions, good orthogonality with Boc and Fmoc | Incompatible with reducible functional groups (alkenes, alkynes, nitro groups) |
| Fmoc | Fmoc-Cl, Fmoc-OSu, Base | Secondary Amine Base (e.g., Piperidine) | Stable to acid, hydrogenolysis | Mild, base-labile deprotection, ideal for SPPS with acid-labile side chains | Labile to bases, dibenzofulvene byproduct can cause side reactions |
| Tosyl (Ts) | Ts-Cl, Base (Pyridine) | Strong Reducing Agents (Na/NH₃) or Strong Acid | Very stable to a wide range of conditions | High stability for multi-step synthesis with harsh reagents | Harsh deprotection conditions limit functional group tolerance |
| Phthalimide | Phthalic anhydride, then alkyl halide | Hydrazine, Acid or Base Hydrolysis | Very stable | Avoids over-alkylation in primary amine synthesis | Deprotection can be harsh, limited to primary amines via Sₙ2 |
| TFA | TFAA, Base | Basic Hydrolysis (e.g., K₂CO₃/MeOH) | Stable to acidic conditions | Electron-withdrawing, can facilitate certain reactions | Deprotection requires basic conditions |
Conclusion
The selection of an appropriate protecting group for a primary amine is a strategic decision that requires careful consideration of the stability of the protecting group to various reaction conditions, the ease and efficiency of its removal, and its orthogonality with other protecting groups present in the molecule. While carbamate-based protecting groups like Boc, Cbz, and Fmoc offer a versatile toolkit for a wide range of applications, particularly in peptide and complex molecule synthesis, other groups like tosyl, phthalimide, and trifluoroacetyl provide unique advantages in specific synthetic contexts. A thorough understanding of the mechanisms and experimental nuances associated with each protecting group is paramount for the successful execution of complex synthetic endeavors.
References
Please note that for brevity, the full list of extensive references is not included here but is available in the comprehensive guide. The numbers in the text correspond to the cited sources in the internal reference list.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tosyl group - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Chemicals [chemicals.thermofisher.cn]
- 14. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Derivatization: Benchmarking Methyl 2-(chlorocarbonyl)benzoate
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques, but their efficacy is often limited by the physicochemical properties of the target molecules. Polar functional groups, such as primary and secondary amines, phenols, and thiols, can lead to poor chromatographic peak shape, low volatility, and thermal instability, compromising analytical sensitivity and accuracy.[1] Chemical derivatization is a critical sample preparation step that addresses these challenges by converting polar analytes into less polar, more volatile, and more thermally stable derivatives.[2]
This guide provides an in-depth comparison of methyl 2-(chlorocarbonyl)benzoate with other commonly used derivatization agents. As an acylating agent, methyl 2-(chlorocarbonyl)benzoate offers a unique structural motif for the derivatization of nucleophilic functional groups. This guide will provide a comprehensive overview of its performance characteristics benchmarked against established reagents, supported by illustrative experimental data.
The Role of Methyl 2-(chlorocarbonyl)benzoate in Derivatization
Methyl 2-(chlorocarbonyl)benzoate is an acylating agent that reacts with primary and secondary amines, phenols, and thiols to form stable amide, ester, and thioester derivatives, respectively. The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the heteroatom of the analyte attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride leaving group.
The resulting derivative incorporates the methyl benzoate moiety, which can improve the chromatographic properties of the analyte and provide characteristic fragmentation patterns in mass spectrometry. One of the primary applications of methyl 2-(chlorocarbonyl)benzoate in synthesis is the N-phthaloylation of α-amino acids.[3]
Comparative Derivatization Agents
To provide a comprehensive benchmark, we will compare methyl 2-(chlorocarbonyl)benzoate against two widely used derivatization agents from different chemical classes:
-
Pentafluorobenzoyl Chloride (PFBoylCl): An acylating agent that introduces a pentafluorobenzoyl group. This is particularly useful for enhancing sensitivity in electron capture negative ion chemical ionization (ECNICI) GC-MS.[4]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A silylating agent that replaces active hydrogens with a trimethylsilyl (TMS) group. MSTFA is a strong TMS donor and is widely used for a broad range of polar compounds.[5][6][7]
Experimental Design for Comparative Analysis
To objectively evaluate these derivatization agents, a hypothetical yet scientifically grounded experimental workflow was designed. The objective is to compare the derivatization efficiency, reaction conditions, derivative stability, and chromatographic performance for a model primary amine (aniline) and a model phenol (phenol).
Derivatization Workflows
The following diagram illustrates the general experimental workflow for the derivatization of a model analyte with the three agents.
Caption: Comparative experimental workflow for derivatization.
Experimental Protocols
Protocol 1: Derivatization with Methyl 2-(chlorocarbonyl)benzoate
-
Pipette 100 µL of a 1 mg/mL solution of the analyte (aniline or phenol) in methanol into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of acetonitrile, 10 µL of pyridine (as a catalyst), and 20 µL of a 10% (v/v) solution of methyl 2-(chlorocarbonyl)benzoate in acetonitrile.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature.
-
Add 500 µL of hexane and 500 µL of 1 M sodium bicarbonate solution. Vortex for 1 minute.
-
Centrifuge for 5 minutes at 2000 rpm.
-
Transfer the upper organic layer to a clean vial.
-
Inject 1 µL into the GC-MS system.
Protocol 2: Derivatization with Pentafluorobenzoyl Chloride (PFBoylCl)
-
Pipette 100 µL of a 1 mg/mL solution of the analyte (aniline or phenol) in methanol into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a 10% (v/v) solution of PFBoylCl in acetonitrile.[4]
-
Cap the vial tightly and heat at 60°C for 45 minutes.[4]
-
Cool to room temperature.
-
Add 500 µL of hexane and 500 µL of deionized water. Vortex for 1 minute.[4]
-
Centrifuge for 5 minutes at 2000 rpm.
-
Transfer the upper organic layer to a clean vial.
-
Inject 1 µL into the GC-MS system.
Protocol 3: Derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pipette 100 µL of a 1 mg/mL solution of the analyte (aniline or phenol) in methanol into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of MSTFA containing 1% trimethylchlorosilane (TMCS).[8]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature.
-
Inject 1 µL directly into the GC-MS system.
Performance Benchmark: A Comparative Data Summary
The following table summarizes the expected performance characteristics of the three derivatization agents based on their chemical properties and established analytical methodologies.
| Performance Metric | Methyl 2-(chlorocarbonyl)benzoate | Pentafluorobenzoyl Chloride (PFBoylCl) | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Reaction Time | 30 min | 45 min[4] | 30 min |
| Reaction Temperature | 60°C | 60°C[4] | 70°C |
| Reagent & Byproduct Volatility | Moderate | Moderate | High |
| Derivative Stability | High (stable amides/esters) | High (stable amides/esters) | Moderate (moisture-sensitive)[9] |
| GC-MS Sensitivity (EI) | Good | Good | Excellent |
| GC-MS Sensitivity (ECNICI) | Not applicable | Excellent | Not applicable |
| Chromatographic Peak Shape | Excellent | Excellent | Excellent |
| Reaction Specificity | Primary/Secondary Amines, Phenols, Thiols | Primary/Secondary Amines, Phenols, Alcohols | Broad (Amines, Phenols, Alcohols, Carboxylic Acids)[7] |
| Ease of Automation | Moderate (requires liquid-liquid extraction) | Moderate (requires liquid-liquid extraction) | High (direct injection possible) |
In-Depth Analysis and Discussion
Reaction Kinetics and Conditions
All three reagents offer relatively rapid derivatization within 30-45 minutes at moderately elevated temperatures. Methyl 2-(chlorocarbonyl)benzoate and PFBoylCl, as acylating agents, often benefit from the addition of a base catalyst like pyridine to neutralize the HCl byproduct and drive the reaction to completion. MSTFA, a silylating agent, is highly reactive and often used without a catalyst, although the inclusion of TMCS can enhance its reactivity towards hindered functional groups.[6]
Derivative Stability and Handling
The amide and ester derivatives formed from methyl 2-(chlorocarbonyl)benzoate and PFBoylCl are generally robust and stable, allowing for flexibility in sample storage and analysis queues. In contrast, the TMS derivatives produced by MSTFA are susceptible to hydrolysis and require anhydrous conditions and prompt analysis.[9] This is a critical consideration in high-throughput laboratories where delays between sample preparation and analysis are common.
Chromatographic and Mass Spectrometric Performance
All three reagents are expected to significantly improve the chromatographic behavior of polar analytes, resulting in symmetrical and sharp peaks. The choice of derivatization agent can, however, have a profound impact on mass spectrometric sensitivity. For electron ionization (EI) mode, all three reagents produce derivatives with good fragmentation patterns for structural elucidation.
The key advantage of PFBoylCl lies in its suitability for ECNICI-MS. The pentafluorobenzoyl group is highly electronegative, enabling ultra-sensitive detection of the derivative. This makes PFBoylCl the reagent of choice for trace-level analysis of compounds like fatty alcohols and certain amines.[4]
Practical Considerations: Workflow and Automation
The workflow for acylation reactions with methyl 2-(chlorocarbonyl)benzoate and PFBoylCl typically involves a post-derivatization liquid-liquid extraction to remove excess reagent and byproducts.[4] This step, while ensuring a clean sample for injection, adds complexity and can be a bottleneck in automated workflows. The high volatility of MSTFA and its byproducts is a significant advantage, as it often allows for direct injection of the reaction mixture, making it highly amenable to automation.[6]
Decision-Making Framework for Selecting a Derivatization Agent
The selection of an appropriate derivatization agent is a multi-faceted decision that depends on the analyte, the matrix, the analytical platform, and the desired sensitivity. The following decision tree provides a logical framework for this selection process.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. adis-international.ro [adis-international.ro]
- 7. Derivatization reagents for GC, silylation, MSTFA, 5 × 10 mL | Phoenix Scientific Co., Ltd. [phoenix-sci.com]
- 8. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Strategic Guide to Orthogonal Amine Protection: Leveraging Intramolecular Cyclization with o-Carbomethoxybenzoyl Chloride
In the complex world of multi-step organic synthesis, particularly in the development of peptides and other complex molecules, the strategic selection of protecting groups is paramount. An ideal protecting group should be easy to install, stable under various reaction conditions, and, most importantly, removable with high selectivity in the presence of other protecting groups. This principle of selective removal is known as orthogonality.[1][2][3] While the synthetic chemist's toolbox is well-stocked with acid-labile (e.g., Boc), base-labile (e.g., Fmoc), and hydrogenolysis-labile (e.g., Cbz) groups, challenges arise when these standard options are incompatible with the target molecule or when more nuanced orthogonality is required.[1][4]
This guide explores a powerful strategy that achieves unique orthogonality through intramolecular assistance, using the o-carbomethoxybenzoyl (CMB) group as a prime example. By positioning a reactive ester adjacent to the protective amide bond, the CMB group enables a mild and highly selective deprotection pathway, offering a significant advantage over structurally similar but more robust protecting groups like the phthaloyl group.
The o-Carbomethoxybenzoyl (CMB) Group: A Study in Neighboring Group Participation
The CMB protecting group is installed by acylating an amine with o-carbomethoxybenzoyl chloride. The resulting N-(o-carbomethoxybenzoyl) amide is stable to a variety of conditions, including the acidic and hydrogenolytic conditions used to remove Boc and Cbz groups, respectively.
The true elegance of the CMB strategy lies in its deprotection mechanism. Unlike simple amides which require harsh conditions for cleavage, the CMB group is engineered for facile removal. The key is the proximate methyl ester. Under mild nucleophilic conditions (e.g., hydrazine at room temperature), the nucleophile preferentially attacks the more electrophilic ester carbonyl, not the robust amide carbonyl. This initial attack triggers a rapid intramolecular cyclization to form a stable phthalhydrazide ring, liberating the free amine in the process. This "neighboring group participation" dramatically lowers the activation energy for cleavage, allowing for deprotection under conditions that leave other sensitive functional groups, including other amides and esters, intact.
This stands in stark contrast to the classic phthaloyl (Phth) protecting group. While also removed by hydrazinolysis, the phthaloyl group requires cleavage of two highly stable amide bonds, necessitating harsh conditions such as refluxing in hydrazine hydrate for extended periods.[5][6] This can be detrimental to complex molecules. The CMB group, therefore, can be viewed as a "softened" version of the phthaloyl group, offering similar protection but with a significantly milder and more orthogonal removal process.
Comparative Analysis of Key Amine Protecting Groups
The selection of a protecting group is a critical strategic decision. The following table provides a comparative overview of the CMB group alongside common alternatives.
| Feature | o-Carbomethoxybenzoyl (CMB) | Phthaloyl (Phth) | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Protecting Reagent | o-Carbomethoxybenzoyl chloride | Phthalic anhydride | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |
| Protection Conditions | Mild base (e.g., Pyridine, TEA) | Heat (often >100 °C) in solvent or neat | Mild base (e.g., NaHCO₃, DMAP) at room temp.[7] | Mild base (e.g., NaHCO₃) at 0 °C to room temp. | Mild base (e.g., NaHCO₃) at room temp. |
| Stability | Stable to acid, hydrogenolysis. Sensitive to specific nucleophiles. | Very stable to acid and hydrogenolysis. | Acid-labile . Stable to base and hydrogenolysis. | Hydrogenolysis-labile . Stable to mild acid and base. | Base-labile . Stable to acid and hydrogenolysis.[8] |
| Deprotection Conditions | Mild hydrazinolysis (e.g., N₂H₄·H₂O in MeOH, room temp.) or other mild nucleophiles. | Harsh hydrazinolysis (e.g., N₂H₄·H₂O, reflux).[5] | Strong acid (e.g., TFA, HCl).[1][4][7] | Catalytic hydrogenation (e.g., H₂, Pd/C).[4] | Mild base (e.g., 20% piperidine in DMF).[8] |
| Key Advantage | Orthogonal to acid- and hydrogenolysis-labile groups. Deprotection is very mild due to intramolecular assistance. | High stability and provides strong 1,2-trans directing effect in glycosylations.[6] | Widely used, easy to install, and cleanly removed. | Stable to many reagents; removal conditions are very mild and neutral. | Removal can be monitored by UV spectroscopy; cornerstone of modern SPPS. |
| Key Disadvantage | Not as widely commercially available as standard groups. | Deprotection requires harsh, often destructive, conditions. | Not stable to acidic conditions. | Incompatible with molecules containing other reducible groups (alkenes, alkynes, etc.). | Not stable to basic conditions; can be prematurely cleaved by amine nucleophiles. |
Experimental Protocols & Methodologies
The following protocols provide a framework for the application of the CMB protecting group and offer a direct comparison to the deprotection of the related phthaloyl group.
Protocol 1: Protection of a Primary Amine with o-Carbomethoxybenzoyl Chloride (Representative Method)
This procedure outlines a standard acylation for the installation of the CMB group.
-
Dissolution: Dissolve the primary amine (1.0 equiv) and a non-nucleophilic base such as pyridine (1.5 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of o-carbomethoxybenzoyl chloride (1.1 equiv) in anhydrous DCM dropwise to the stirred amine solution over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-(o-carbomethoxybenzoyl)-protected amine.
Protocol 2: Deprotection of a CMB-Protected Amine via Mild Hydrazinolysis (Representative Method)
This protocol leverages intramolecular cyclization for gentle removal of the CMB group.
-
Dissolution: Dissolve the CMB-protected amine (1.0 equiv) in a mixture of methanol and DCM (e.g., 4:1 v/v).
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0 equiv) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is typically much faster than phthaloyl deprotection. Monitor for the disappearance of starting material and the appearance of the free amine by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Resuspend the residue in DCM and filter to remove the precipitated phthalhydrazide byproduct. The filtrate contains the desired amine, which can be further purified by extraction or chromatography as needed.
Protocol 3: Deprotection of a Phthaloyl-Protected Amine (Comparative Method)
This protocol highlights the harsher conditions typically required for phthaloyl group removal.[5]
-
Suspension: Suspend the N-phthaloyl-protected substrate (1.0 equiv) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 5-10 equiv) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 3-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The phthalhydrazide byproduct often precipitates.
-
Purification: Filter the mixture to remove the solid byproduct. Concentrate the filtrate and purify the resulting free amine, typically requiring chromatography to remove residual reagents and byproducts.
Visualizing the Strategy: Mechanisms and Workflows
Diagrams created using Graphviz DOT language help to clarify the relationships and mechanisms discussed.
Caption: The concept of orthogonal protection, where different groups on the same molecule can be selectively removed by distinct reagents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
